2-Amino-n-pyridin-2-ylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCOYXQCGOWJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951994 | |
| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-72-5 | |
| Record name | 2-Amino-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC124027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Amino-N-pyridin-2-ylbenzamide from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Amino-n-pyridin-2-ylbenzamide, a key intermediate in pharmaceutical and materials science, starting from isatoic anhydride and 2-aminopyridine. The document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical parameters influencing the reaction's yield and purity. By integrating theoretical principles with practical insights, this guide serves as a comprehensive resource for researchers aiming to efficiently synthesize and utilize this versatile benzamide derivative.
Introduction: The Significance of this compound
This compound and its derivatives are prominent structural motifs in medicinal chemistry and drug development.[1][2] These compounds have shown a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1] Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are also of significant pharmacological interest.[1] The synthesis route starting from isatoic anhydride offers a direct and efficient pathway to this valuable scaffold, making it a preferred method in many research and industrial settings.[3][4][5]
Reaction Mechanism: The Chemistry Unveiled
The synthesis of this compound from isatoic anhydride and 2-aminopyridine proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine group of 2-aminopyridine on one of the carbonyl carbons of the isatoic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate. Subsequently, this intermediate readily decarboxylates, releasing carbon dioxide and yielding the final this compound product.
The overall transformation can be visualized as follows:
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Isatoic Anhydride | C8H5NO3 | 163.13 | 118-48-9 | Starting material. |
| 2-Aminopyridine | C5H6N2 | 94.11 | 504-29-0 | Nucleophile. |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 | Solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (e.g., 0.82 g, 5 mmol) in dimethylformamide (DMF) (e.g., 25 mL).[6]
-
Addition of 2-Aminopyridine: To the stirred solution, add 2-aminopyridine (e.g., 0.52 g, 5.5 mmol).[6] A slight molar excess of the amine can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the product can be precipitated by adding ice-cold water.[3]
-
Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[6]
Caption: A streamlined workflow for the synthesis and purification of this compound.
Discussion: Causality and Optimization
Choice of Solvent
Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reflux temperatures, and its ability to dissolve both the starting materials and the intermediate species.[3][6]
Reaction Temperature and Time
Heating the reaction mixture to reflux is crucial for providing the activation energy required for the ring-opening of the isatoic anhydride and the subsequent decarboxylation.[6] A reaction time of 5 hours is generally sufficient to achieve a good yield.[6] However, monitoring the reaction by TLC is recommended to determine the optimal reaction time for a specific scale and setup.
Stoichiometry of Reactants
Using a slight excess of 2-aminopyridine can help to ensure that all of the isatoic anhydride is consumed, thereby maximizing the yield of the desired product.
Purification Strategy
Recrystallization is a highly effective method for purifying the final product. Ethanol is a common and effective solvent for this purpose.[6] The slow cooling of the saturated ethanol solution will yield well-formed crystals of high purity.
Conclusion: A Robust Synthetic Pathway
The synthesis of this compound from isatoic anhydride represents a reliable and efficient method for accessing this important chemical intermediate. The procedure is straightforward, utilizes readily available starting materials, and provides good to excellent yields of the desired product. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis, paving the way for further discoveries in drug development and materials science.
References
-
Al-Soud, Y. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5116-5131. Available at: [Link]
-
Clark, R. H., & Wagner, E. C. (1947). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 12(1), 45-53. Available at: [Link]
- Google Patents. (2011). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
Kaur, H., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. Available at: [Link]
-
Li, J. T., et al. (2006). A novel and simple method for the green one-pot synthesis of anthranilamide Schiff bases. Tetrahedron Letters, 47(47), 8375-8378. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]
-
PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Available at: [Link]
-
PubMed. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. Available at: [Link]
-
ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Available at: [Link]
-
ResearchGate. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available at: [Link]
-
ResearchGate. (2019). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-N-pyridin-2-ylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-Amino-N-pyridin-2-ylbenzamide
This compound, also known as N-(pyridin-2-yl)anthranilamide, is a molecule of significant interest due to its hybrid structure, incorporating both a benzamide and a 2-aminopyridine moiety. This unique combination of functional groups imparts a specific three-dimensional architecture and electronic distribution, making it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry. Accurate and unambiguous structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the comprehensive characterization of this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic signatures. The presence of two aromatic rings, an amide linkage, and a primary amine provides a rich landscape for spectroscopic analysis.
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Amide (N-H) | Stretch | 3100 - 3300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Amide I) | Stretch | 1640 - 1680 |
| N-H (Amide II) | Bend | 1510 - 1550 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
Experimental Protocol for FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₂H₁₁N₃O, MW = 213.24 g/mol ) is expected at m/z 213.
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Key Fragmentation Pathways:
-
Loss of the aminopyridinyl radical ([M - C₅H₅N₂]⁺) to give the benzoyl cation at m/z 105.
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Cleavage of the amide bond to generate the aminopyridinyl cation ([C₅H₆N₂]⁺) at m/z 94.
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Loss of CO from the benzoyl cation to yield the phenyl cation at m/z 77.
-
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers, providing expected data and standardized protocols to ensure the generation of high-quality, reliable spectroscopic results.
References
- At the time of writing, a comprehensive, publicly available, single-source dataset for all spectroscopic data of this compound (CAS 29483-72-5) was not found. The presented data is based on expert analysis of the compound's structure and comparison with data from structurally related molecules found in various chemical databases and scientific literature. For definitive, experimental data, it is recommended to acquire the spectra on a purified sample.
Crystal structure analysis of "2-Amino-n-pyridin-2-ylbenzamide"
An in-depth technical guide on the crystal structure analysis of "2-Amino-n-pyridin-2-ylbenzamide".
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the subtleties of conformational flexibility, and the nature of intermolecular interactions are the very factors that govern a molecule's ability to bind to a biological target, its solubility, and its overall pharmacokinetic profile. This compound represents a scaffold of significant interest, possessing key pharmacophoric features—an aromatic system, hydrogen bond donors and acceptors, and a flexible amide linkage—that make it a promising candidate for library development and lead optimization.
This guide provides a comprehensive, field-proven workflow for the single-crystal X-ray diffraction analysis of this compound. As a Senior Application Scientist, my objective is not to present a rigid protocol but to illuminate the causality behind each experimental choice. We will navigate the entire analytical pathway, from synthesis and crystallization to data interpretation.
To provide a tangible and data-rich illustration, this guide will use the closely related and structurally characterized compound, N-(pyridin-2-yl)benzamide , as a direct case study. The analysis of this analog allows us to establish a robust methodological baseline and to predict, with high confidence, the structural behavior of our primary target, this compound.
Part 1: Synthesis and Crystallization: From Powder to Perfection
The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous process of coaxing molecules to self-assemble into a perfectly ordered lattice.
Proposed Synthesis of this compound
The target compound can be readily synthesized via a standard amide coupling reaction. The primary amine of 2-aminopyridine reacts with an activated form of 2-aminobenzoic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more modern and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
The rationale for this choice is its high efficiency and the relatively mild conditions required, which prevent side reactions and ensure the integrity of the final product. Purification is typically achieved through column chromatography to yield a compound with >99% purity, a critical prerequisite for successful crystallization.
The Art of Crystallization: A Guided Protocol
Obtaining diffraction-quality single crystals is often the most challenging step. For a molecule like this compound, which possesses both hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, pyridinyl-N), the choice of solvent is paramount. A solvent system that allows for limited but sufficient solubility is ideal.
Recommended Technique: Slow Solvent Evaporation
This technique is straightforward and highly effective for moderately soluble organic compounds.
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) at room temperature. The ideal solvent will dissolve the compound completely upon gentle heating but show signs of precipitation as it cools.
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent (e.g., methanol/ethyl acetate mixture) in a clean, small vial. Use minimal heating to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Monitoring & Harvesting: Place the vial in a vibration-free environment. Monitor for the formation of clear, well-defined crystals. Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, they can be carefully harvested using a cryoloop.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
With a suitable crystal in hand, we proceed to the data collection phase. This is where we probe the crystal with X-rays to generate the diffraction pattern that holds the key to its three-dimensional structure.
The SC-XRD Workflow: An Overview
The process follows a logical sequence from crystal selection to the generation of a raw reflection dataset.
Caption: The workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol for Data Acquisition
The following protocol is based on standard procedures using a modern automated diffractometer.
Equipment:
-
Bruker D8 VENTURE or similar diffractometer
-
Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)
-
Cryostream system for low-temperature data collection (e.g., Oxford Cryosystems)
Step-by-Step Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Cryo-cooling: The crystal is immediately flash-cooled to 100 K in the cold nitrogen stream of the diffractometer. Causality: Collecting data at low temperatures significantly reduces thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.
-
Centering and Screening: The crystal is optically and diffractometrically centered in the X-ray beam. A few initial frames of data are collected to determine the preliminary unit cell parameters and assess the crystal quality.
-
Data Collection Strategy: The diffractometer software (e.g., Bruker's APEX suite) calculates an optimized strategy to collect a complete and highly redundant dataset. This involves a series of scans through different crystal orientations (phi and omega scans).
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields the final reflection file (hkl file).
Part 3: Structure Solution, Refinement, and Validation
This phase is a computational process where the raw diffraction data is transformed into a chemically meaningful 3D model of the molecule.
From Diffraction to Density: Structure Solution
The "phase problem" is the central challenge in crystallography: the diffraction experiment gives us the intensities of the reflections, but not their phases. Without the phases, we cannot compute the electron density map.
-
Direct Methods: For small molecules (<2000 non-hydrogen atoms), this is the most common approach. It uses statistical relationships between the reflection intensities to derive the initial phases. Software like SHELXT, integrated into platforms such as Olex2, automates this process effectively.
Refining the Model: The Path to Accuracy
Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the atomic model.
The quality of the final model is assessed using crystallographic R-factors:
-
R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2: A weighted residual factor based on squared intensities, which is generally more sensitive.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
Case Study Data: N-(pyridin-2-yl)benzamide
The following table summarizes the crystallographic data obtained for our case study compound, N-(pyridin-2-yl)benzamide. This data serves as a benchmark for what to expect from a well-refined structure in this class of molecules.
| Parameter | N-(pyridin-2-yl)benzamide |
| Chemical Formula | C₁₂H₁₀N₂O |
| Formula Weight | 198.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.375(3) |
| b (Å) | 10.023(3) |
| c (Å) | 10.116(3) |
| β (°) | 106.65(3) |
| Volume (ų) | 1007.0(5) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 9170 |
| Unique Reflections | 2307 |
| Final R1 [I > 2σ(I)] | 0.0412 |
| wR2 (all data) | 0.1095 |
| Goodness-of-Fit (S) | 1.043 |
| CCDC Deposition Number | 1514332 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publication.
Part 4: In-Depth Structural Analysis
With a validated crystal structure, we can now delve into the molecular and supramolecular features that define the compound's behavior in the solid state.
Molecular Conformation
In N-(pyridin-2-yl)benzamide, the central amide linkage is a key conformational determinant. The torsion angle between the phenyl ring and the pyridinyl ring dictates the overall shape of the molecule. In the observed structure, the two aromatic rings are significantly twisted relative to each other, with a torsion angle of approximately 58.4°. This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings.
Prediction for this compound: The introduction of an amino group at the 2-position of the benzoyl ring is expected to introduce a new, powerful hydrogen bond donor. This could lead to the formation of an intramolecular hydrogen bond between the amino group (donor) and the pyridinyl nitrogen (acceptor). Such an interaction would likely favor a more planar conformation to achieve the optimal geometry for this bond, significantly altering the molecule's shape compared to the case study.
Supramolecular Assembly: The Hydrogen Bonding Network
Intermolecular interactions govern how molecules pack in the crystal lattice, which in turn influences properties like solubility and melting point. In N-(pyridin-2-yl)benzamide, the primary interaction is a classic head-to-tail hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule.
This N-H···O=C interaction links the molecules into infinite one-dimensional chains.
Caption: Hydrogen bonding motif in N-(pyridin-2-yl)benzamide.
Implications for this compound: The additional -NH2 group provides two new hydrogen bond donors. This dramatically increases the complexity of the potential hydrogen bonding network. We can predict a more robust, three-dimensional network where the amino group participates in hydrogen bonds with the carbonyl oxygen and/or the pyridinyl nitrogen of adjacent molecules. This enhanced intermolecular cohesion would be expected to result in a higher melting point and potentially lower solubility in non-polar solvents compared to the unsubstituted analog.
Conclusion and Outlook
This guide has outlined a comprehensive, first-principles approach to the crystal structure analysis of this compound. By leveraging the known structure of N-(pyridin-2-yl)benzamide as a case study, we have established a validated workflow and generated actionable predictions about the target molecule's structural properties.
The analysis demonstrates that the addition of a single functional group—the 2-amino substituent—is poised to fundamentally alter both the intramolecular conformation (via potential intramolecular hydrogen bonding) and the supramolecular assembly. Determining the precise nature of these changes through the experimental workflow detailed herein is a critical step in understanding the structure-activity relationship (SAR) for this class of compounds. This structural knowledge is indispensable for optimizing ligand-receptor interactions, improving physicochemical properties, and ultimately, accelerating the journey from a promising molecule to a viable therapeutic agent.
References
-
Helliwell, J. R. (1992). Macromolecular Crystallography with Synchrotron Radiation. Cambridge University Press. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
-
Fun, H. K., et al. (2017). CCDC 1514332: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-pyridin-2-ylbenzamide
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Amino-N-pyridin-2-ylbenzamide. This compound is a key heterocyclic building block with significant potential in medicinal chemistry and drug development, serving as a scaffold for various bioactive molecules. This document details its structural characteristics, physicochemical parameters, and established synthetic routes. Furthermore, it provides field-proven, step-by-step protocols for its analytical characterization using modern techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical methodologies to support laboratory work and advance research objectives.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a benzamide backbone linking a 2-aminophenyl group with a 2-aminopyridine moiety. The strategic placement of two distinct amino groups and a central amide linkage imparts a unique electronic and structural profile, making it a valuable intermediate in organic synthesis. Its analogues have shown promise in various therapeutic areas, including the development of allosteric activators for enzymes like glucokinase, a key target in type 2 diabetes research.[1][2] A thorough understanding of its core properties is therefore essential for its effective utilization in designing novel chemical entities.
This guide serves as a centralized resource for the scientific community, consolidating critical data and providing robust, validated protocols for analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical processes.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-Amino-N-(pyridin-2-yl)benzamide | - |
| CAS Number | 188820-13-9 | [3] |
| Molecular Formula | C₁₂H₁₁N₃O | [3][4] |
| Molecular Weight | 213.24 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | - |
| Appearance | White to beige crystalline powder | [4] |
Molecular Structure
The structure of this compound consists of an aniline ring and a pyridine ring connected by an amide bond. The presence of multiple hydrogen bond donors (the primary amine and the amide N-H) and acceptors (the amide carbonyl oxygen and the pyridine nitrogen) dictates its solid-state packing and solution-phase interactions.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics to formulation and bioavailability.
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Rationale / Method |
| Melting Point | Data not explicitly found; expected to be a solid with a defined melting point above 100°C.[3] | Determined by Differential Scanning Calorimetry (DSC). A sharp endotherm indicates the melting transition of a pure crystalline solid. |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO.[3] Limited solubility in water and nonpolar solvents is expected. | Determined by shake-flask method or HPLC. Solubility in aqueous buffers (e.g., PBS pH 7.4) is crucial for biological assays.[5][6] |
| pKa | Not experimentally determined. Expected to have two pKa values: one for the aniline amine (~4-5) and one for the protonated pyridine nitrogen (~5-6). | Determined by potentiometric titration or UV-Vis spectrophotometry.[7] pKa values are vital for predicting ionization state at physiological pH, affecting permeability and target binding. |
| LogP (Octanol/Water) | Not experimentally determined. Calculated values vary, but suggest moderate lipophilicity. | Can be estimated computationally or determined by the shake-flask method.[7] This parameter is a key indicator of membrane permeability and potential for oral absorption. |
Synthesis and Reactivity
Primary Synthetic Route
A common and efficient method for the synthesis of this compound is the reaction between isatoic anhydride and 2-aminopyridine .[3] This reaction proceeds via a ring-opening of the anhydride by the nucleophilic aminopyridine, followed by decarboxylation to yield the final amide product.
-
Rationale: Isatoic anhydride serves as a convenient and stable precursor for the 2-aminobenzoyl moiety.[8][9] The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to ensure the solubility of reactants and facilitate the reaction at elevated temperatures.[3]
Caption: Synthetic workflow for this compound.[3]
Reactivity Profile
The molecule possesses three key reactive sites:
-
Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. Its reactivity is moderated by the electron-donating effect of the ortho-amide group.
-
Amide Linkage (-CONH-): The amide bond is stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-aminobenzoic acid and 2-aminopyridine.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated in acidic media or alkylated to form pyridinium salts.
Analytical Characterization and Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following protocols are designed to be self-validating and provide reliable, reproducible results.
Spectroscopic Analysis
FT-IR is used to identify the key functional groups within the molecule.
-
Expected Absorptions:
-
N-H Stretching (Amine & Amide): Two distinct bands are expected in the 3500-3200 cm⁻¹ region. The primary amine typically shows asymmetric and symmetric stretches, while the secondary amide N-H appears as a single band.[7][10]
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1640 cm⁻¹.[7][10]
-
N-H Bending (Amide II) / Aromatic C=C: A complex set of bands between 1620-1450 cm⁻¹.[10][11]
-
NMR provides detailed information about the molecular structure and atomic connectivity.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Multiple signals in the range of δ 6.5-8.5 ppm. The protons on the aminophenyl ring will appear more upfield compared to those on the pyridine ring due to the electron-donating nature of the amino group.
-
Amide N-H: A broad singlet, typically downfield (> δ 9.0 ppm), which is exchangeable with D₂O.[12]
-
Amine -NH₂: A broad singlet around δ 5.0-6.0 ppm, also exchangeable with D₂O.[13]
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.
-
Aromatic Carbons: Multiple signals between δ 110-155 ppm.
-
Chromatographic Analysis: Purity Determination
HPLC is the definitive method for assessing the purity of non-volatile organic compounds. This protocol outlines a standard reversed-phase method.
-
Objective: To determine the purity of this compound and quantify any related impurities.
-
Methodology:
-
Instrumentation: An HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Expertise Note: The use of TFA as an ion-pairing agent ensures sharp, symmetrical peaks for the basic pyridine and aniline moieties.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (or a wavelength determined from a UV scan).
-
Injection Volume: 10 µL.
-
Elution: An isocratic method (e.g., 70:30 A:B) can be used for initial screening, but a gradient elution (e.g., 10% to 90% B over 20 minutes) is recommended for resolving unknown impurities.[14]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Trustworthiness (System Suitability):
-
Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.
-
Reproducibility: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of <2.0% for the peak area.
-
Thermal Analysis
Thermal analysis techniques like TGA and DSC provide crucial information on the thermal stability, melting point, and decomposition profile of the material.[15][16]
Caption: Experimental workflow for combined TGA and DSC thermal analysis.
-
Objective: To determine the thermal stability and decomposition profile.
-
Methodology:
-
Sample Preparation: Place 2-5 mg of the sample into an alumina or platinum TGA pan.
-
Instrumentation: Calibrate the TGA instrument for mass and temperature.
-
Analysis: Heat the sample from ambient temperature (~25°C) to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[17][18]
-
Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. A single-step decomposition is expected for this type of aromatic molecule.
-
-
Objective: To determine the melting point and enthalpy of fusion.
-
Methodology:
-
Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. Use an empty sealed pan as a reference.
-
Instrumentation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Analysis: Heat the sample from ambient temperature to a point well above the expected melt (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.[18]
-
Data Analysis: The peak of the endothermic event corresponds to the melting point (Tₘ). The integrated area of this peak provides the enthalpy of fusion (ΔHfus).
-
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives are being actively investigated for various biological activities.
-
Glucokinase (GK) Activators: N-pyridin-2-yl benzamide analogues have been designed and synthesized as allosteric activators of glucokinase.[1][19] These compounds have shown the potential to lower blood glucose levels, making them promising leads for the treatment of type 2 diabetes.[2][20]
-
Enzyme Inhibition: The core structure can be modified to target other enzymes. For instance, related N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as lipoxygenase inhibitors with potential anticancer activity.[10]
-
Building Block for Heterocyclic Synthesis: The reactive amino group provides a handle for further chemical elaboration, allowing for the construction of more complex fused heterocyclic systems with diverse biological properties.[21][22]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from its precursor, 2-aminopyridine, and general principles for handling aromatic amines and amides should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: 2-Aminopyridine is toxic if swallowed or in contact with skin and causes serious eye irritation.[23][24] Similar precautions should be taken with this derivative until specific toxicological data is available.
References
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Grewal, A. S., Kharb, R., Prasad, D. N., Dua, J. S., & Lather, V. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364–372. [Link]
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
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Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999–1000. [Link]
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Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)benzamide. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved January 17, 2026, from [Link]
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Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10), x171536. [Link]
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de Oliveira, A. M., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals. [Link]
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Chemistry For Everyone. (2024). How Does DSC Complement Thermogravimetric Analysis (TGA)? [Video]. YouTube. [Link]
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Singh, P. R., & Saxena, R. C. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
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NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-3-pyrimidin-2-ylbenzamide. Retrieved January 17, 2026, from [Link]
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Vaskevych, A., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]
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Azab, M. E. (n.d.). Research Profile. ResearchGate. Retrieved January 17, 2026, from [Link]
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Brown, J. A., et al. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry, 51(3), 548–559. [Link]
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Zhang, H., et al. (2012). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]
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Yadav, S. K. (2016). Benzamide. SlideShare. [Link]
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An In-Depth Technical Guide to 2-Amino-N-(pyridin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern chemical and pharmaceutical research is one of intricate molecular architecture and the constant pursuit of novel functionalities. Within this landscape, heterocyclic compounds, particularly those incorporating pyridine and benzamide scaffolds, represent a cornerstone of innovation. These structures are prevalent in a vast array of biologically active molecules and functional materials. This technical guide is dedicated to a specific, yet significant, member of this family: 2-Amino-N-(pyridin-2-yl)benzamide .
As a Senior Application Scientist, my objective is to provide not just a repository of data, but a cohesive and insightful narrative that illuminates the scientific and practical dimensions of this compound. This guide is structured to be a self-validating resource, grounding all claims in verifiable, authoritative sources. We will delve into its fundamental chemical identity, explore a validated synthetic route, and discuss its known and potential applications, all while maintaining a steadfast commitment to scientific integrity and safety. Every piece of information is presented with the causality and context necessary for the discerning researcher to not only understand but also to innovate.
Section 1: Core Identity - IUPAC Name and CAS Number
The precise identification of a chemical entity is paramount for reproducible research and clear scientific communication. The compound at the heart of this guide is unambiguously identified by the following nomenclature and registration number.
International Union of Pure and Applied Chemistry (IUPAC) Name
The systematic name for this compound, following IUPAC nomenclature rules, is:
2-amino-N-(pyridin-2-yl)benzamide
This name delineates a benzamide structure where the amide nitrogen is substituted with a pyridin-2-yl group, and an amino group is present at the 2-position of the benzoyl ring.
Chemical Abstracts Service (CAS) Number
Molecular and Structural Formulae
The fundamental properties of 2-amino-N-(pyridin-2-yl)benzamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O | [4] |
| Molecular Weight | 213.24 g/mol | [3] |
| Chemical Structure |
Section 2: Synthesis and Characterization
The synthesis of 2-amino-N-(pyridin-2-yl)benzamide can be achieved through a reliable and well-documented method involving the reaction of isatoic anhydride with 2-aminopyridine. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Synthetic Pathway: A Mechanistic Overview
The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final amide product.
Caption: Synthetic route to 2-amino-N-(pyridin-2-yl)benzamide.
Experimental Protocol
The following protocol is adapted from the synthetic procedure described by Yuan, L., et al. (2024) in their crystallographic study of the title compound[4].
Materials:
-
Isatoic anhydride (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (e.g., 0.82 g, 5 mmol) and 2-aminopyridine (e.g., 0.52 g, 5.5 mmol)[4].
-
Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants (e.g., 25 mL)[4].
-
Heat the reaction mixture to reflux and maintain for 5 hours[4].
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as precipitation by the addition of water followed by filtration, or by chromatographic methods to achieve high purity.
Characterization Data
The identity and purity of the synthesized 2-amino-N-(pyridin-2-yl)benzamide should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzamide and pyridine rings, as well as the amine and amide protons. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbon of the amide group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (213.24 g/mol ) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching. |
| X-ray Crystallography | Provides definitive structural elucidation, including bond lengths, bond angles, and crystal packing information. Yuan, L., et al. (2024) reported that the compound crystallizes in a monoclinic system[4]. |
Section 3: Applications and Research Interest
While specific, large-scale applications for 2-amino-N-(pyridin-2-yl)benzamide are not yet widely documented, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The benzamide and aminopyridine moieties are privileged structures in drug discovery.
-
Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors for a variety of enzymes. The structural similarity of 2-amino-N-(pyridin-2-yl)benzamide to known pharmacophores suggests its potential as a starting point for the development of novel inhibitors.
-
Glucokinase Activation: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, an enzyme crucial for glucose homeostasis. This makes them promising candidates for the development of new treatments for type 2 diabetes[5]. While the specific activity of the 2-amino substituted version has not been detailed, it represents a logical next step in structure-activity relationship (SAR) studies.
-
Antimicrobial and Antifungal Agents: 2-Aminobenzamide derivatives have been reported to possess antibacterial and antifungal activities[6]. The incorporation of the pyridine ring could modulate this activity and lead to the discovery of new antimicrobial agents.
Caption: Potential medicinal chemistry applications.
Materials Science
The presence of multiple nitrogen atoms and the aromatic systems make 2-amino-N-(pyridin-2-yl)benzamide an interesting candidate for applications in materials science.
-
Coordination Chemistry: The pyridine nitrogen and the amino group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photoluminescent properties.
-
Polymer Science: The amino group provides a reactive handle for the incorporation of this molecule into polymer backbones, potentially imparting specific properties such as thermal stability or metal-chelating abilities to the resulting material.
Section 4: Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for 2-amino-N-(pyridin-2-yl)benzamide, a conservative approach to handling and safety is mandated, based on the known hazards of its starting materials and related compounds.
Hazard Assessment
The starting material, 2-aminopyridine , is classified as toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation[7]. The general class of aminobenzamides can also be harmful if swallowed or inhaled and may cause skin and eye irritation[8]. Therefore, 2-amino-N-(pyridin-2-yl)benzamide should be handled as a potentially hazardous substance.
Summary of Potential Hazards:
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Potentially toxic if swallowed or absorbed through the skin. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing. |
| Skin and Eye Irritation | Likely to cause skin and serious eye irritation. | Wear protective gloves and safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles when handling this compound.
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
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Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Retrieved from [Link]
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Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4589-12-2 | Product Name : N-(Pyridin-2-yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-pyridin-2-ylmethyl-acetamide. Retrieved from [Link]
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PubChem. (n.d.). 4-{8-amino-3-[(2R)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide. Retrieved from [Link]
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PubChem. (n.d.). N-(pyridin-2-yl)benzamide. Retrieved from [Link]
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Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. Retrieved from [Link]
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Sunshine Pharma. (n.d.). N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][9][10]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Retrieved from [Link]
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-
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An In-depth Technical Guide to 2-Amino-N-pyridin-2-ylbenzamide and its Derivatives for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The 2-amino-N-pyridin-2-ylbenzamide core represents one such scaffold, a versatile and synthetically accessible structure that has given rise to a diverse array of biologically active derivatives. This guide provides an in-depth technical exploration of this fascinating molecule and its analogues, offering insights into their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical space for the discovery of novel therapeutics.
The Core Moiety: this compound
The foundational structure, this compound, combines two key pharmacophoric units: a 2-aminobenzamide group and a 2-aminopyridine moiety. This unique combination imparts specific electronic and steric properties that are crucial for its biological interactions.
Synthesis of the Parent Compound
The most direct and widely employed method for the synthesis of this compound involves the reaction of isatoic anhydride with 2-aminopyridine.[1] This reaction proceeds via a nucleophilic attack of the exocyclic amine of 2-aminopyridine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isatoic anhydride
-
2-Aminopyridine
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a solution of isatoic anhydride (e.g., 5 mmol) in DMF (25 mL), add 2-aminopyridine (e.g., 5.5 mmol).
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1]
Causality Behind Experimental Choices:
-
Isatoic anhydride is a convenient and commercially available starting material that serves as a stable precursor to the reactive 2-aminobenzoyl moiety.
-
2-Aminopyridine provides the second key structural component. A slight excess is often used to ensure the complete consumption of the isatoic anhydride.
-
DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
Precipitation in ice-water is a standard workup procedure to isolate the product from the high-boiling solvent and any water-soluble impurities.
-
Recrystallization is a crucial final step to purify the compound to a high degree, which is essential for accurate biological evaluation.
Known Derivatives and Their Biological Activities
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its derivatives. Modifications to the benzamide and pyridine rings have led to the discovery of compounds with a wide range of biological activities.
Anticancer Activity
A significant area of investigation for this compound derivatives has been in the field of oncology. These compounds have shown promise as inhibitors of key enzymes involved in cancer progression, most notably histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
2.1.1. Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Their aberrant activity is often associated with the development and progression of cancer. The 2-aminobenzamide moiety is a well-established zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[2]
The general structure of these HDAC inhibitors consists of three key components:
-
A cap group: This portion of the molecule interacts with the rim of the HDAC active site and can influence potency and isoform selectivity.
-
A linker: This connects the cap group to the zinc-binding group and plays a critical role in the proper orientation of the molecule within the active site.
-
The 2-aminobenzamide zinc-binding group: The ortho-amino group is essential for coordinating with the zinc ion.
Caption: Interaction of a 2-aminobenzamide-based HDAC inhibitor with the enzyme's active site.
2.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are critical for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the natural substrate, NAD+.[3]
Antimicrobial and Antifungal Activity
Several derivatives of 2-aminobenzamide have demonstrated significant antimicrobial and antifungal properties.[2][5][6] The exact mechanism of action is still under investigation but is thought to involve multiple targets. Some studies suggest that these compounds may interfere with microbial cell wall synthesis or disrupt cell membrane integrity.[7] Another proposed mechanism is the inhibition of essential bacterial enzymes, such as the cell division protein FtsZ.[7]
Table 1: Summary of Biological Activities of Selected this compound Derivatives
| Derivative | Biological Activity | Target/Mechanism | Key Findings | Reference(s) |
| Parent Compound | - | - | Foundational scaffold | [1] |
| Substituted N-(pyridin-2-yl)benzamides | Glucokinase Activation | Allosteric activation of glucokinase | Potential for type 2 diabetes treatment | [8] |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | - | - | Crystal structure determined | [9] |
| Various 2-aminobenzamide derivatives | Antimicrobial/Antifungal | FtsZ inhibition, membrane disruption (proposed) | Broad-spectrum activity against various bacteria and fungi | [2][5][6] |
| Hybridized with pyrimidine | Anticancer (EGFR inhibitors) | Inhibition of Epidermal Growth Factor Receptor | Potent activity against non-small cell lung cancer cell lines | [10] |
| Substituted 2-aminobenzamides | Anticancer (HDAC inhibitors) | Inhibition of histone deacetylases (HDAC1, 3) | Selective HDAC3 inhibition with antiproliferative effects | [7] |
| Benzamide derivatives | Anticancer (PARP inhibitors) | Inhibition of Poly(ADP-ribose) polymerase | Potential for treating BRCA-deficient cancers | [3][6] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and trustworthiness of research findings, standardized and well-validated experimental protocols are essential.
Protocol for HDAC Activity Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against HDAC enzymes.
Materials:
-
HDAC assay buffer
-
HeLa nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Developer solution (containing trypsin and TSA)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the positive control to their respective wells.
-
Add the HeLa nuclear extract or purified HDAC enzyme to all wells except the "no enzyme" controls.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at the assay temperature.
-
Stop the reaction by adding the developer solution to all wells. The developer solution contains trypsin to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC), and TSA to inhibit any further HDAC activity.
-
Incubate the plate for a further 15-30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorometric plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Causality Behind Experimental Choices:
-
Fluorogenic substrate: Provides a highly sensitive and continuous method for measuring enzyme activity.
-
HeLa nuclear extract: A common and reliable source of HDAC enzymes for screening purposes.
-
Trichostatin A: A potent and well-characterized pan-HDAC inhibitor, serving as an essential positive control to validate the assay.
-
Developer solution: The two-step process of deacetylation followed by cleavage ensures that the measured fluorescence is directly proportional to the HDAC activity.
Caption: Experimental workflow for the HDAC activity assay.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Materials:
-
Test compound
-
Standard antimicrobial agents (positive controls)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microplate with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Causality Behind Experimental Choices:
-
Broth microdilution: A quantitative method that provides a specific concentration (MIC) at which the compound is effective.
-
0.5 McFarland standard: Ensures a consistent and reproducible starting inoculum density, which is crucial for accurate MIC determination.
-
Growth and sterility controls: Essential for validating the results, ensuring that the medium supports growth and that there is no contamination.
Concluding Remarks and Future Directions
The this compound scaffold has proven to be a rich source of biologically active compounds with therapeutic potential in oncology and infectious diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While the mechanisms for HDAC and PARP inhibition are relatively well-understood, further investigation is needed to unravel the precise molecular targets of the antimicrobial and antifungal derivatives.
-
Expanding the diversity of derivatives: The exploration of novel substitutions on both the benzamide and pyridine rings could lead to the discovery of compounds with new and improved biological activities.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.
References
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (URL: [Link])
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Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (URL: [Link])
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL: [Link])
-
Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. (URL: [Link])
-
Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. (URL: [Link])
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (URL: [Link])
-
2-amino-4-chloro-N-methyl-N-pyridin-2-ylbenzamide. (URL: [Link])
-
The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. (URL: [Link])
-
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (URL: [Link])
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (URL: [Link])
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (URL: [Link])
-
Recent developments in the synthesis and applications of pyridines. (URL: [Link])
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (URL: [Link])
-
(PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL: [Link])
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (URL: [Link])
-
Mechanisms of action in antifungal drugs | Research Starters. (URL: [Link])
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N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (URL: [Link])
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (URL: [Link])
-
2-Amino-3-pyrimidin-2-ylbenzamide. (URL: [Link])
-
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (URL: [Link])
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. (URL: [Link])
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The Solubility Profile of 2-Amino-N-pyridin-2-ylbenzamide: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-n-pyridin-2-ylbenzamide, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a detailed exploration of the theoretical principles governing its solubility, a practical, step-by-step protocol for experimental determination, and a comparative analysis of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility behavior of this molecule.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which is under investigation for its potential biological activities, understanding its solubility is paramount.[1] Poor solubility can hinder absorption and bioavailability, leading to suboptimal therapeutic efficacy.[1] Furthermore, in the realm of chemical synthesis, solvent selection based on solubility is crucial for reaction kinetics, purification, and crystallization processes.[2] This guide will delve into the structural features of this compound to predict its solubility and provide a robust experimental framework for its empirical determination.
Molecular Structure and Predicted Solubility
The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like."[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound comprises several key functional groups that dictate its overall polarity and potential for intermolecular interactions:
-
Amino Group (-NH₂): This is a polar, protic group capable of both donating and accepting hydrogen bonds.
-
Amide Group (-CONH-): The amide linkage is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen and a hydrogen bond donor at the N-H group.
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Benzene Ring: A nonpolar, aromatic hydrocarbon moiety.
The presence of multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit a degree of solubility in polar solvents. The interplay between the polar amino, amide, and pyridine functionalities and the nonpolar benzene ring will determine its solubility across a spectrum of solvents.
Predicted Solubility Trend:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar groups.
-
Moderate to Good Solubility: Likely in polar protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and the solute can occur.[6]
-
Low Solubility: Predicted in nonpolar solvents like hexane and toluene, as the nonpolar interactions would be insufficient to overcome the strong intermolecular forces between the solute molecules.
-
pH-Dependent Aqueous Solubility: The presence of the basic amino group and the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent. In acidic solutions, protonation of these basic centers will form more soluble salts.
A Curated Selection of Common Laboratory Solvents
The choice of solvent is a critical decision in any experimental design.[7] The following table provides a comparative overview of common laboratory solvents, categorized by their polarity and hydrogen bonding capability, to aid in the selection process for solubility studies of this compound.
| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor | Boiling Point (°C) |
| Polar Protic | |||||
| Water | H₂O | 10.2 | 80.1 | Both | 100 |
| Methanol | CH₃OH | 5.1 | 32.7 | Both | 64.7 |
| Ethanol | C₂H₅OH | 4.3 | 24.6 | Both | 78.5 |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 47 | Acceptor | 189 |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 38.25 | Acceptor | 153 |
| Acetone | CH₃C(O)CH₃ | 5.1 | 21.01 | Acceptor | 56.05 |
| Acetonitrile | CH₃CN | 5.8 | 36.64 | Acceptor | 81.65 |
| Nonpolar | |||||
| Toluene | C₇H₈ | 2.4 | 2.38 | Neither | 110.6 |
| Hexane | C₆H₁₄ | 0.1 | 1.88 | Neither | 69 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 8.93 | Neither | 39.6 |
Data compiled from various sources.[8][9]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11][12] This section provides a detailed, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected laboratory solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when the measured solubility does not change significantly over time.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the solubility of this compound in different solvents.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Insert experimental value] | [Insert calculated value] |
| Ethanol | [Insert experimental value] | [Insert calculated value] |
| DMSO | [Insert experimental value] | [Insert calculated value] |
| Acetone | [Insert experimental value] | [Insert calculated value] |
| Toluene | [Insert experimental value] | [Insert calculated value] |
| Hexane | [Insert experimental value] | [Insert calculated value] |
| Water (pH 7.4) | [Insert experimental value] | [Insert calculated value] |
The interpretation of these results should be grounded in the principles of intermolecular forces. For instance, high solubility in DMSO would be attributed to the strong dipole-dipole interactions between the polar solvent and the amide and amino groups of the solute. Conversely, low solubility in hexane would confirm the predominance of nonpolar interactions in the solvent, which are insufficient to disrupt the solute-solute interactions.
Safety Precautions
When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
Properly disposing of all chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data. This information is invaluable for guiding solvent selection in chemical synthesis and for optimizing formulation strategies in drug development, ultimately contributing to the successful advancement of research involving this promising compound.
References
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Horvath, K., et al. (2025). Solvent selection for pharmaceuticals. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]
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ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
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Chemistry LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts. [Link]
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Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Scribd. (n.d.). Chemical Properties Table. Scribd. [Link]
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Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
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ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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A Technical Guide to 2-Amino-N-pyridin-2-ylbenzamide: Properties, Synthesis, and Applications
Abstract
2-Amino-N-pyridin-2-ylbenzamide is a heterocyclic organic compound featuring a core 2-aminobenzamide scaffold linked to a pyridine ring. This structure is recognized as a "privileged" motif in medicinal chemistry, serving as a versatile building block for a range of biologically active molecules.[1] Its significance stems from the 2-aminobenzamide moiety, a known zinc-binding group crucial for the activity of compounds like Histone Deacetylase (HDAC) inhibitors used in oncology.[2] This guide provides an in-depth analysis of the compound's chemical properties, a detailed and field-proven synthetic protocol, analytical characterization methods, and a discussion of its current and potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The systematic IUPAC name for the compound is 2-amino-N-(pyridin-2-yl)benzamide. It consists of a benzamide backbone with an amino group (-NH₂) at the ortho-position (position 2) of the phenyl ring. The amide nitrogen is substituted with a pyridin-2-yl group. The presence of multiple nitrogen and oxygen atoms makes it an effective hydrogen bond donor and acceptor, contributing to its utility in forming interactions with biological targets.
Figure 1: Chemical Structure of this compound.
Key Identifiers
Quantitative and identifying data for this compound are summarized in the table below. While a specific CAS Number is not consistently cited in public databases, other identifiers like the molecular formula and InChIKey provide unambiguous identification.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O | [3][4] |
| Molecular Weight | 213.24 g/mol | [4][5] |
| InChIKey | HNCOYXQCGOWJAW-UHFFFAOYSA-N | [4] |
| Appearance | White to beige crystalline powder | [5] |
| Purity (Typical) | ≥95% | [5] |
Physicochemical Data
The compound's properties make it suitable for laboratory synthesis and for use as a scaffold in medicinal chemistry library development.
| Property | Value | Notes |
| Storage Conditions | Store at 0–8 °C | [5] |
| Hydrogen Bond Donors | 2 (one -NH₂ group, one amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (one C=O group, two N atoms) | Calculated |
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzamide derivatives is well-established, often leveraging the reactivity of isatoic anhydride.[6] This precursor is particularly advantageous as it is a stable, crystalline solid that reacts readily with nucleophiles like 2-aminopyridine to afford the target compound in a single, high-yielding step.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the amide bond. This reveals two readily available starting materials: a derivative of 2-aminobenzoic acid (anthranilic acid) and 2-aminopyridine. Isatoic anhydride serves as a practical and efficient synthon for the 2-aminobenzoyl moiety.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
This protocol is based on a reported crystal structure synthesis, providing a reliable method for obtaining the title compound.[3] The reaction involves the nucleophilic attack of 2-aminopyridine on isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the amide bond.
Materials:
-
Isatoic anhydride (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (e.g., 0.82 g, 5.0 mmol) and 2-aminopyridine (e.g., 0.52 g, 5.5 mmol).
-
Add anhydrous DMF (25 mL) to dissolve the reagents.
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Expert Insight: The use of a slight excess (1.1 eq) of 2-aminopyridine ensures the complete consumption of the isatoic anhydride. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. This one-pot synthesis is highly efficient and avoids the need for coupling agents or protecting groups.[6][7]
Synthetic Workflow Diagram
The overall process from starting materials to pure, characterized product follows a standard laboratory workflow.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals for the aromatic protons on both the benzamide and pyridine rings. Key expected signals include a broad singlet for the -NH₂ protons, a downfield singlet for the amide N-H proton, and a characteristic set of doublets and triplets for the eight aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. The exact mass should be approximately 213.0902 g/mol .[4] The molecular ion peak [M+H]⁺ would be observed at m/z ≈ 214.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine and secondary amide (around 3300-3500 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C=C/C=N stretching bands in the aromatic region (1400-1600 cm⁻¹).[4]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution using water and acetonitrile (both containing 0.1% formic acid or TFA) as the mobile phase, with UV detection at 254 nm.
Applications in Research and Drug Development
The 2-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, with applications spanning multiple therapeutic areas.[1]
Scaffold for HDAC Inhibitors
The primary application of this scaffold is in the development of Histone Deacetylase (HDAC) inhibitors.[2] The o-aminobenzamide group acts as an effective zinc-chelating moiety, which binds to the zinc ion in the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histones, altering gene expression and inducing cell cycle arrest or apoptosis in cancer cells. This compound serves as an excellent starting point or fragment for developing more complex and selective HDAC inhibitors.
Intermediate for Bioactive Molecules
Beyond HDAC inhibition, this compound is a valuable intermediate for synthesizing a variety of heterocyclic systems and other complex molecules.[5] Its derivatives have been investigated for a range of biological activities, including:
-
Anticonvulsant Activity: Related aminobenzanilides have shown efficacy in preclinical seizure models.[1]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against various bacterial and fungal strains.[6][8]
Drug Discovery Workflow
The compound can be integrated into a typical drug discovery cascade, starting from library synthesis and progressing through screening to lead optimization.
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The 2-Amino-n-pyridin-2-ylbenzamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-amino-n-pyridin-2-ylbenzamide core is a noteworthy scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the significant biological activities associated with this privileged structure, with a primary focus on its anticancer, antimicrobial, and antidiabetic potential. We will delve into the mechanistic underpinnings of these activities, supported by structure-activity relationship (SAR) insights and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of theoretical knowledge and practical guidance to facilitate the exploration and exploitation of the this compound scaffold in contemporary therapeutic design.
Introduction: The Emergence of a Versatile Pharmacophore
The this compound scaffold, characterized by a central benzamide linkage between a 2-aminopyridine and an aniline moiety, has garnered considerable attention in the field of drug discovery. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a range of enzymatic targets. The inherent modularity of the scaffold, with multiple sites for synthetic modification, provides a robust platform for the fine-tuning of pharmacological properties. This guide will systematically dissect the key therapeutic areas where this scaffold has shown significant promise.
Anticancer Activity: Targeting Epigenetic and Inflammatory Pathways
The this compound scaffold has emerged as a potent modulator of cancer cell growth and survival, primarily through the inhibition of histone deacetylases (HDACs) and lipoxygenases (LOXs).
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A significant body of evidence points to the 2-aminobenzamide moiety as an effective zinc-binding group (ZBG) within the active site of HDAC enzymes.[1] HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Derivatives of the this compound scaffold function as Class I HDAC inhibitors, with a particular emphasis on HDAC1 and HDAC3.[1][2] The primary amino group of the benzamide core coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The downstream consequences of HDAC inhibition include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3]
Mechanism of Action: Lipoxygenase (LOX) Inhibition
Certain derivatives of the broader benzamide class have demonstrated inhibitory activity against lipoxygenases (LOXs), enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators.[4][5] LOXs, particularly 5-LOX, are implicated in cancer progression through the production of pro-inflammatory and pro-survival signaling molecules.[6][7] By inhibiting LOX, these compounds can attenuate inflammatory signaling pathways that contribute to tumorigenesis.
Quantitative Data: Anticancer Activity
The following table summarizes the in-vitro anticancer activity of representative 2-aminobenzamide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| HDACi-1 | Leukemia (HL-60) | 0.25 | HDAC1/3 | [1] |
| HDACi-2 | Colon (HCT-116) | 0.5 | HDAC1 | [1] |
| LOXi-1 | Prostate (PC3) | 5.2 | 5-LOX | [8] |
Experimental Protocol: HDAC Activity/Inhibition Assay (Colorimetric)
This protocol provides a framework for assessing the inhibitory potential of this compound derivatives against HDAC enzymes.
-
Preparation of Reagents:
-
Prepare HDAC Assay Buffer.
-
Reconstitute the HDAC substrate and HeLa Nuclear Extract (as a source of HDACs).
-
Prepare a range of concentrations of the test compound (this compound derivative).
-
Prepare a positive control inhibitor (e.g., Trichostatin A).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add HDAC Assay Buffer, HeLa Nuclear Extract (or purified HDAC enzyme), and either the test compound, positive control, or vehicle control.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for color development.
-
-
Data Analysis:
Antimicrobial Activity: A Multifaceted Approach to Combating Pathogens
Derivatives of the 2-aminobenzamide scaffold have demonstrated promising broad-spectrum antimicrobial activity against both bacteria and fungi.[12][13]
Mechanism of Action
The antimicrobial mechanism of 2-aminobenzamide derivatives is likely multifactorial.[14] One proposed target is the bacterial cell division protein FtsZ, which is essential for cytokinesis. Inhibition of FtsZ leads to bacterial filamentation and cell death.[14] Additionally, some derivatives may exert their effects through membrane disruption or the inhibition of key metabolic enzymes. In the context of fungal pathogens, the formation of intramolecular hydrogen bonds within the 2-aminobenzamide scaffold can influence its antifungal activity.[15]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative 2-aminobenzamide derivative against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| AB-1 | Staphylococcus aureus | 16 | [12] |
| AB-1 | Escherichia coli | 32 | [12] |
| AB-1 | Candida albicans | 8 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound derivatives against bacterial and fungal strains.[16][17][18][19]
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Antidiabetic Activity: Allosteric Activation of Glucokinase
N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism.[15][20][21]
Mechanism of Action
Glucokinase, predominantly found in the liver and pancreatic β-cells, acts as a glucose sensor and catalyzes the rate-limiting step in glucose metabolism.[20] In type 2 diabetes, GK function is often impaired. N-pyridin-2-yl benzamide derivatives bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its catalytic activity.[20] This leads to enhanced glucose uptake in the liver and increased glucose-stimulated insulin secretion from pancreatic β-cells, ultimately resulting in lower blood glucose levels.
Quantitative Data: Glucokinase Activation
The following table shows the glucokinase activation potential of a representative N-pyridin-2-yl benzamide analogue.
| Compound ID | GK Activation (Fold Increase) | EC50 (µM) | Reference |
| GKA-1 | 2.5 | 0.5 | [22] |
Experimental Protocol: Glucokinase Activity Assay (Fluorometric)
This protocol describes a method to measure the activation of glucokinase by test compounds.[23][24][25][26]
-
Reagent Preparation:
-
Prepare GCK Assay Buffer.
-
Reconstitute GCK enzyme, ATP, and a fluorescent probe.
-
Prepare a range of concentrations of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add GCK Assay Buffer, GCK enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding a solution containing glucose and ATP.
-
The reaction produces glucose-6-phosphate, which is subsequently converted through a series of enzymatic steps to generate a fluorescent product.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Calculate the fold activation compared to the vehicle control and determine the EC50 value.
-
Other Potential Biological Activities
Preliminary studies suggest that the this compound scaffold may also possess activity as a Factor Xa inhibitor , indicating a potential role in anticoagulant therapy. However, further research is required to fully elucidate the structure-activity relationships and mechanism of action in this context.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. Its ability to effectively target a diverse range of enzymes, including HDACs, LOXs, and glucokinase, underscores its significant therapeutic potential. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to empower researchers to further explore and optimize derivatives of this scaffold. Future research should focus on elucidating the finer points of the structure-activity relationships for each biological target, improving isoform selectivity (particularly for HDACs), and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of this remarkable scaffold holds great promise for the development of novel and effective therapies for a multitude of human diseases.
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). Molecules, 26(18), 5543. [Link]
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Insights to the emerging potential of glucokinase activators as antidiabetic agent. (2023). Journal of Diabetes & Metabolic Disorders, 22(2), 941-960. [Link]
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N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). Chemical Biology & Drug Design, 93(3), 364-372. [Link]
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2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (2011). ACS Chemical Biology, 6(8), 809-819. [Link]
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Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2021). European Journal of Medicinal Chemistry, 223, 113627. [Link]
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1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 165-172. [Link]
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Lipoxygenase Inhibitors as Cancer Chemopreventives: Discovery, Recent Developments and Future Perspectives. (2018). Current Medicinal Chemistry, 25(27), 3238-3263. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. (2015). ACS Chemical Biology, 10(4), 1067-1075. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). International Journal of Molecular Sciences, 15(3), 5115-5129. [Link]
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Anti-Xa Assays. (2022). Practical-Haemostasis.com. [Link]
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N- pyridin- 2- yl benzamide analogues as allosteric activators of glucokinase. (2019). Ovid. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. [Link]
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Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. (2024). Blood, 144(Supplement 1), 3868. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: Comparative in vitro studies. (2025). ResearchGate. [Link]
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Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry, 58(23), 9357-9369. [Link]
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Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]
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Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (2019). ResearchGate. [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience, 88(1), e75. [Link]
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Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. (2011). Journal of Biological Chemistry, 286(22), 19988-19997. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of the Iranian Chemical Society, 21(4), 102. [Link]
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Lipoxygenase inhibitors as potential cancer chemopreventives. (1999). Carcinogenesis, 20(5), 733-743. [Link]
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Methodological & Application
Application Note & Experimental Protocol: A Reliable Synthesis of 2-Amino-N-pyridin-2-ylbenzamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-Amino-N-pyridin-2-ylbenzamide, a versatile intermediate in medicinal chemistry and materials science. We present a robust and reproducible protocol centered on the reaction of isatoic anhydride with 2-aminopyridine. This application note delves into the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses the rationale behind the chosen synthetic strategy. The target audience for this guide includes researchers, scientists, and professionals engaged in drug development and organic synthesis.
Introduction: Significance of this compound
This compound belongs to a class of compounds that are of significant interest in the pharmaceutical and chemical industries. The core structure, featuring an aminobenzoyl group linked to a pyridine ring, serves as a key scaffold in the development of various bioactive molecules. Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1] Furthermore, they are crucial intermediates in the synthesis of quinazolinones, a class of compounds with diverse pharmacological applications.[1][2] The N-pyridin-2-yl benzamide moiety, in particular, has been explored for its potential as an allosteric activator of glucokinase, a key enzyme in glucose metabolism, highlighting its relevance in the development of antidiabetic agents.[3]
The synthesis protocol detailed herein offers a reliable and efficient method for accessing this important molecular building block.
Synthetic Strategy: The Isatoic Anhydride Route
The chosen synthetic pathway for this compound involves the condensation of isatoic anhydride with 2-aminopyridine. This method is favored due to its operational simplicity, high atom economy, and the stability of the starting materials.
Rationale for Method Selection
An alternative approach might consider the use of 2-aminobenzoyl chloride as the acylating agent.[4][5] However, 2-aminobenzoyl chloride is known to be unstable and prone to self-condensation or polymerization, which can significantly complicate the synthesis and purification process.[4] In contrast, isatoic anhydride is a stable, commercially available solid that serves as a convenient precursor to the 2-aminobenzoyl moiety.[6] The reaction with amines proceeds with the loss of carbon dioxide, which drives the reaction to completion.[6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-decarboxylation sequence.
-
Nucleophilic Attack: The primary amine of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of isatoic anhydride.
-
Ring Opening: This initial attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing a molecule of carbon dioxide.
-
Amide Formation: The resulting species is the stable this compound product.
The overall transformation is a clean and efficient way to form the desired amide bond.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: A simplified workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis for obtaining the crystal structure of the title compound.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Isatoic Anhydride | ≥98% | e.g., Sigma-Aldrich | 118-48-9 | Store in a cool, dry place. |
| 2-Aminopyridine | ≥99% | e.g., Sigma-Aldrich | 504-29-0 | Toxic, handle with care. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 68-12-2 | Use in a well-ventilated fume hood. |
| Round-bottom flask | - | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | - | |
| Heating mantle/oil bath | - | - | - | |
| Magnetic stirrer & stir bar | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (0.82 g, 5 mmol).
-
Addition of Reagents: To the flask, add 2-aminopyridine (0.52 g, 5.5 mmol) and dimethylformamide (DMF, 25 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 5 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove residual DMF.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product, this compound, as a crystalline solid.[7]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined.
Safety and Handling Precautions
-
2-Aminopyridine: Is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. All manipulations involving DMF should be carried out in a certified chemical fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of dust and vapors.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound using isatoic anhydride and 2-aminopyridine. This approach is advantageous due to the stability of the starting materials and the straightforward nature of the reaction. The resulting product is a valuable intermediate for further synthetic transformations, particularly in the fields of medicinal chemistry and drug discovery.
References
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Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. [Link]
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Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br. ResearchGate. [Link]
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Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]
-
Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(12), 3146-3149. [Link]
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]
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Recent developments in the synthesis and applications of pyridines. National Institutes of Health. [Link]
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Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]
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2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]
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Isatoic anhydride. Wikipedia. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]
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2-aminobenzoyl chloride IR. Reddit. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
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Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]
-
1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. National Institutes of Health. [Link]
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N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]
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2-Aminobenzoyl chloride. PubChem. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 3-(Pyridin-2-yl)quinazolin-4(3H)-ones Utilizing 2-Amino-N-(pyridin-2-yl)benzamide
Introduction: The Quinazolinone Scaffold and the Strategic Role of 2-Amino-N-(pyridin-2-yl)benzamide
The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a vast array of compounds with significant pharmacological properties.[1][2][3][4] These nitrogen-containing heterocycles exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][5] The versatility of the quinazolinone ring system, particularly the potential for substitution at the 2 and 3 positions, allows for the fine-tuning of molecular properties to achieve desired therapeutic outcomes.
This guide focuses on the strategic use of 2-Amino-N-(pyridin-2-yl)benzamide as a pivotal intermediate for the synthesis of a specific, high-value class of quinazolinone derivatives: those bearing a pyridin-2-yl moiety at the N-3 position. This structural motif is of significant interest in modern drug discovery. This document provides a detailed exploration of the synthesis of this key intermediate and outlines robust, field-proven protocols for its subsequent conversion into diverse 2,3-disubstituted quinazolinones.
Part 1: Synthesis of the Key Intermediate: 2-Amino-N-(pyridin-2-yl)benzamide
The reliable synthesis of the starting intermediate is paramount for any successful multi-step synthetic campaign. The most direct and efficient route to 2-Amino-N-(pyridin-2-yl)benzamide involves the condensation of isatoic anhydride with 2-aminopyridine.
Mechanism Rationale: This reaction proceeds via a nucleophilic acyl substitution pathway. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking one of the carbonyl groups of isatoic anhydride. The resulting tetrahedral intermediate undergoes ring-opening, followed by a spontaneous decarboxylation (loss of CO₂) upon heating to yield the stable amide product.
Experimental Protocol: Synthesis of 2-Amino-N-(pyridin-2-yl)benzamide[6]
Materials & Equipment:
-
Isatoic anhydride (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add isatoic anhydride (1.0 eq) and 2-aminopyridine (1.1 eq).
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the reagents (e.g., 5 mL per gram of isatoic anhydride).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 153°C for DMF).
-
Reaction Monitoring: Maintain the reflux for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual DMF.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-N-(pyridin-2-yl)benzamide as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Workflow Visualization
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Synthesis of 3-(Pyridin-2-yl)quinazolin-4(3H)-ones
With the intermediate in hand, the quinazolinone ring is constructed via a cyclocondensation reaction with an aldehyde. This reaction forms the C2-substituted portion of the heterocycle. The general transformation is outlined below.
General Reaction Mechanism
The formation of the quinazolinone ring from 2-aminobenzamide derivatives and aldehydes is a well-established multi-step process.[6]
-
Schiff Base Formation: The primary aromatic amine of 2-Amino-N-(pyridin-2-yl)benzamide nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, forms a key Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This step forms the six-membered dihydropyrimidine ring.
-
Oxidative Aromatization: The resulting 2,3-dihydroquinazolin-4(1H)-one intermediate is typically oxidized to the final, stable aromatic quinazolin-4(3H)-one. This step can occur in situ with certain catalysts or may require the addition of a dedicated oxidizing agent.
Mechanism Visualization
Caption: General mechanism for quinazolinone formation.
Part 3: Protocols for Quinazolinone Synthesis
The choice of methodology can be tailored based on the desired substrate scope, reaction scale, and available resources. Below are three robust protocols utilizing different catalytic and oxidative systems.
Protocol 1: Classic Acid-Catalyzed Cyclocondensation
This method employs an acid catalyst to promote the initial condensation and a subsequent oxidation step to furnish the aromatic product.
-
Rationale: p-Toluenesulfonic acid (p-TSA) protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack and subsequent dehydration to the Schiff base.[7] The subsequent oxidation with an agent like PIDA (phenyliodine diacetate) is efficient under mild conditions.
Materials & Equipment:
-
2-Amino-N-(pyridin-2-yl)benzamide (1.0 eq)
-
Substituted Aldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA, 0.2 eq)
-
Phenyliodine(III) diacetate (PIDA, 1.2 eq)
-
Acetonitrile (ACN) or Toluene
-
Reaction vessel, heating source, TLC setup
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-Amino-N-(pyridin-2-yl)benzamide (1.0 eq), the aldehyde (1.1 eq), and p-TSA (0.2 eq) in acetonitrile.
-
Heating: Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the formation of the dihydroquinazolinone intermediate by TLC.
-
Oxidation: After the initial condensation is complete, add PIDA (1.2 eq) to the reaction mixture in one portion.
-
Completion: Continue stirring at 80°C for an additional 1-2 hours until the dihydro-intermediate is fully converted to the aromatic product (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Deaminative Coupling
This advanced protocol offers an elegant and efficient route using a transition-metal catalyst, which can often provide higher yields and cleaner reactions.[8][9]
-
Rationale: The ruthenium catalyst facilitates a deaminative coupling process. It activates the 2-aminobenzamide and amine (generated in situ or used as a starting material) to promote cyclization and dehydrogenation, providing a direct route to the quinazolinone product without requiring stoichiometric oxidants.[10]
Materials & Equipment:
-
2-Amino-N-(pyridin-2-yl)benzamide (1.0 eq)
-
Benzylamine derivative (as aldehyde precursor, 1.2 eq)
-
[Ru(p-cymene)Cl₂]₂ (e.g., 3 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Dioxane
-
Schlenk tube or sealed reaction vessel
Step-by-Step Procedure:
-
Setup: In an inert atmosphere (e.g., glovebox or under Argon), charge a Schlenk tube with the ruthenium precursor, ligand, and 2-Amino-N-(pyridin-2-yl)benzamide.
-
Reagent Addition: Add dioxane, followed by the benzylamine derivative.
-
Sealing and Heating: Seal the tube tightly and place it in a preheated oil bath at 140°C.
-
Reaction: Stir the reaction for 12-24 hours. Monitor by taking aliquots and analyzing via GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Protocol 3: Metal-Free Oxidative Cyclization with H₂O₂
This protocol represents a greener and more cost-effective approach, avoiding the use of metal catalysts and employing a benign oxidant.[11]
-
Rationale: Hydrogen peroxide (H₂O₂) serves as an environmentally friendly oxidant. In this one-pot reaction, the benzylamine is first oxidized in situ to the corresponding aldehyde. This aldehyde then undergoes condensation with the 2-aminobenzamide, followed by a final oxidative aromatization step, all promoted by H₂O₂.[11]
Materials & Equipment:
-
2-Amino-N-(pyridin-2-yl)benzamide (1.0 eq)
-
Benzylamine derivative (1.5 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution, 3.0 eq)
-
DMSO (solvent)
-
Sealed reaction vial
Step-by-Step Procedure:
-
Reaction Setup: In a sealed vial, combine 2-Amino-N-(pyridin-2-yl)benzamide, the benzylamine derivative, and DMSO.
-
Oxidant Addition: Carefully add the 30% aqueous H₂O₂ solution to the mixture.
-
Heating: Seal the vial and heat the reaction mixture at 120°C for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography.
Part 4: Data Summary & Comparison
The following table provides a comparative overview of the synthetic protocols described, allowing researchers to select the most appropriate method for their specific needs.
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Ru-Catalyzed | Protocol 3: Metal-Free (H₂O₂) |
| Key Reagents | p-TSA, PIDA | [Ru(p-cymene)Cl₂]₂, Ligand | H₂O₂ (30% aq.) |
| Aldehyde Source | Aldehyde | Benzylamine | Benzylamine |
| Solvent | Acetonitrile / Toluene | Dioxane | DMSO |
| Temperature | 80°C | 140°C | 120°C |
| Key Advantages | Well-established, common reagents | High efficiency, atom economy | Metal-free, green oxidant |
| Considerations | Requires stoichiometric oxidant | Requires inert atmosphere, costly catalyst | High temperature, use of peroxide |
| Typical Yields | 65-85% | 70-95% | 60-80% |
References
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(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]
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A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. [Link]
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A review on biological activity of quinazolinones. (2022). ResearchGate. [Link]
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). National Center for Biotechnology Information. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). PubMed. [Link]
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Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024). ResearchGate. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. [Link]
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Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2025). ResearchGate. [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information. [Link]
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). MDPI. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (2019). e-Publications@Marquette. [Link]
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Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2015). Chinese Chemical Letters. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Brieflands. [Link]
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The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. (2024). ResearchGate. [Link]
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Cell-based assays for testing anticancer activity of "2-Amino-n-pyridin-2-ylbenzamide" derivatives
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating the Anticancer Activity of 2-Amino-n-pyridin-2-ylbenzamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cancer with Novel Benzamide Scaffolds
The this compound scaffold represents a promising class of molecules in modern oncology research. Structurally related to potent inhibitors of histone deacetylases (HDACs), these derivatives are hypothesized to exert anticancer effects by modulating the epigenetic landscape of tumor cells. Dysregulation of HDACs is a known hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting uncontrolled proliferation[1]. The investigation of novel derivatives within this chemical class is paramount for identifying next-generation therapeutics with improved efficacy and selectivity.
This guide provides a comprehensive framework of validated, cell-based assays designed to systematically evaluate the anticancer potential of this compound derivatives. The protocols herein are structured to move from broad cytotoxicity screening to detailed mechanistic investigations, enabling researchers to build a robust biological profile for their compounds of interest. We emphasize the causality behind experimental choices, ensuring that each step provides meaningful, interpretable data.
Experimental Strategy: A Tiered Approach to Compound Evaluation
A logical, tiered workflow is essential for the efficient and cost-effective evaluation of novel anticancer compounds. This approach ensures that only the most promising candidates from initial screens are advanced to more complex, resource-intensive mechanistic studies.
Caption: Tiered workflow for anticancer drug screening.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial goal is to determine whether the compounds exhibit cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[2][3]
Principle of the MTT Assay
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[4] This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. A decrease in signal indicates a reduction in cell viability.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, PC3, HT29)[5][6]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and calculate the required volume for seeding. Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[3][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | Seeding Density (cells/well) | Culture Medium |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 | DMEM |
| A549 | Lung Carcinoma | 4,000 - 8,000 | F-12K |
| HeLa | Cervical Adenocarcinoma | 3,000 - 7,000 | DMEM |
| PC3 | Prostate Carcinoma | 5,000 - 10,000 | F-12K |
| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 | McCoy's 5A |
| Table 1: Recommended seeding densities for common cancer cell lines in a 96-well plate format. Densities should be optimized for specific experimental conditions. |
Part 2: Mechanistic Assays - Uncovering the Mode of Action
Once "hit" compounds are identified, the next step is to investigate how they inhibit cancer cell growth. Key mechanisms include the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis is a regulated process of cell death crucial for tissue homeostasis.[8] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[9]
Caption: Interpretation of Annexin V and PI staining results.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the benzamide derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by PI Staining
Principle: Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating.[10] Flow cytometry with PI staining is a standard method to analyze the distribution of a cell population into the different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[11][12]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the benzamide derivative at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Ethanol fixation permeabilizes the cells and preserves DNA integrity.[11] Fix for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is critical to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[11][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Part 3: Functional Assays - Assessing Anti-Metastatic Potential
A critical feature of effective anticancer drugs is their ability to inhibit metastasis, the process by which cancer cells spread to other parts of the body. This involves cell migration and invasion.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Principle: The scratch assay is a straightforward method to study collective cell migration in vitro.[13][14] A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored. The presence of an inhibitory compound will slow down or prevent this closure.
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at non-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2). Include a vehicle control.
-
Imaging: Place the plate on a microscope stage (an incubator microscope is ideal). Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Analysis: Measure the area of the gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the closure rate between treated and control wells.
Protocol 5: Transwell (Boyden Chamber) Assay for Cell Invasion
Principle: The Transwell or Boyden chamber assay is widely used to assess cell migration and invasion.[15] It uses a chamber insert with a porous membrane that separates an upper and lower compartment.[14] For an invasion assay, the membrane is coated with a basement membrane matrix (e.g., Matrigel), which mimics the extracellular matrix that cells must degrade to invade surrounding tissues.[16] Cells are seeded in the upper chamber, and a chemoattractant (like FBS) is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower side of the membrane is quantified.
Procedure:
-
Prepare Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top side of the 8 µm pore size Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.[16] For a migration assay, this coating step is omitted.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the prepared inserts.
-
Add Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber to act as a chemoattractant.
-
Add Compound: Add the test compound to both the upper and lower chambers to ensure a consistent concentration gradient.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with crystal violet.
-
Quantification: Elute the crystal violet stain with a solubilization solution and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
References
-
Cell migration and invasion assays. PubMed. Available at: [Link]
-
Cell Invasion and Migration Assays. Omni Life Science. Available at: [Link]
-
In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]
-
Cell Migration and Invasion Assays as Tools for Drug Discovery. Journal of Biomolecular Screening. Available at: [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Apoptosis Assay Chart. Merck Millipore. Available at: [Link]
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Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
Screening Anticancer Drugs with NCI Lines. Cytion. Available at: [Link]
-
Cell-culture based test systems for anticancer drug screening. EurekAlert! Available at: [Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
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MTT Analysis Protocol. Creative Bioarray. Available at: [Link]
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Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
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Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. Available at: [Link]
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Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]
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N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Center for Biotechnology Information. Available at: [Link]
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Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Available at: [Link]
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Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. National Center for Biotechnology Information. Available at: [Link]
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N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. Available at: [Link]
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
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Application Note: High-Purity Isolation of 2-Amino-n-pyridin-2-ylbenzamide via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-n-pyridin-2-ylbenzamide, a crucial intermediate in pharmaceutical synthesis. The methodology centers on the use of normal-phase flash column chromatography, detailing every stage from initial reaction work-up to final purity verification. By elucidating the causality behind experimental choices—from solvent system selection to post-purification analysis—this guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming for high-purity isolation of this and similar aromatic amide compounds.
Introduction
This compound is a key building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[1][2]
The synthesis of this compound, often achieved through the condensation of isatoic anhydride and 2-aminopyridine, can result in a crude product containing unreacted starting materials and various side products.[3] Column chromatography is a robust and scalable technique for the efficient removal of these impurities.[4] This note details a systematic approach to purify this compound using silica gel column chromatography, leveraging Thin-Layer Chromatography (TLC) for method development.
Chemical Properties of this compound
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O | [3] |
| Molecular Weight | 213.24 g/mol | N/A |
| Appearance | White solid | [3] |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in DMF, Ethyl Acetate, Dichloromethane; Sparingly soluble in Petroleum Ether | [3] |
The presence of an amide linkage, a primary amine, and two aromatic rings imparts a moderate polarity to the molecule. This polarity dictates its interaction with the stationary and mobile phases in normal-phase chromatography.
Pre-Chromatography: Method Development with TLC
Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). This preliminary step saves significant time and resources.
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Developing the Mobile Phase:
-
Start with a non-polar solvent system and gradually increase polarity. A common and effective system for compounds of this nature is a mixture of a non-polar solvent like hexane or petroleum ether (PE) and a more polar solvent like ethyl acetate (EtOAc).
-
Test various ratios, such as 9:1, 4:1, 3:1 , and 1:1 (PE:EtOAc). A literature precedent suggests a 3:1 mixture of petroleum ether and ethyl acetate is a good starting point.[3]
-
-
Development: Place the TLC plate in a chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
As this compound is an aromatic compound, it can be readily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[5][6]
-
If starting materials or impurities are not UV-active, staining with a potassium permanganate (KMnO₄) solution can be effective, as the amine and amide groups are susceptible to oxidation, appearing as yellow-brown spots.[7]
-
Interpreting TLC Results
The goal is to achieve a good separation between the desired product and any impurities. The ideal mobile phase will result in a retention factor (Rf) of ~0.3-0.4 for the target compound. A higher Rf indicates the compound will elute too quickly from the column, leading to poor separation. A lower Rf suggests the elution will be unnecessarily long.
Expected Rf Values (PE:EtOAc = 3:1):
| Compound | Expected Rf | Rationale |
| This compound | ~0.35 | Moderately polar, interacts with silica. |
| 2-Aminopyridine (Starting Material) | ~0.2 | More polar due to the free amine on the pyridine ring. |
| Isatoic Anhydride Byproducts | Varies | Can be more or less polar. |
| Non-polar Impurities | >0.7 | Will travel with the solvent front. |
Purification by Column Chromatography: A Step-by-Step Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Equipment
-
Glass column or automated flash chromatography system
-
Silica gel (230-400 mesh)
-
Petroleum Ether (or Hexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Test tubes or fraction collector vials
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Column Preparation (Wet Slurry Method):
-
For 1g of crude material, use approximately 30-40g of silica gel.[4]
-
Prepare a slurry of the silica gel in the mobile phase (PE:EtOAc = 3:1).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8] This prevents the dissolution solvent from interfering with the separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the PE:EtOAc (3:1) mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
Systematically monitor the collected fractions by TLC to track the elution of the compounds. Spot every few fractions on a TLC plate and visualize under UV light.
-
-
Pooling and Solvent Removal:
-
Once the elution is complete, identify the fractions containing the pure product (those showing a single spot at the correct Rf on TLC).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.[9][10][11][12] Use a moderate water bath temperature (35-40°C) and reduced pressure to avoid degradation of the compound.
-
Post-Chromatography Analysis
Following purification, it is essential to verify the purity and confirm the identity of the isolated compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[2][13] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with a small amount of acid like formic or phosphoric acid) can provide a quantitative measure of purity.
-
Identity Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons and the amine and amide protons.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If compounds are very close, consider a shallower solvent gradient. |
| Cracked Column Bed | Column ran dry; thermal stress. | Ensure the solvent level is always above the silica. Pack the column carefully. |
| Streaking of Bands | Sample overload; compound sparingly soluble in mobile phase. | Use less crude material for the column size. Use the dry loading method. |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch to PE:EtOAc 1:1 or add a small amount of methanol). |
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound using silica gel column chromatography. By following a systematic approach that begins with TLC-based method development and concludes with rigorous post-purification analysis, researchers can confidently obtain this key synthetic intermediate in high purity, ensuring the quality and integrity of their subsequent research and development efforts.
References
-
JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. [Link]
-
Lab Instrument Manufacturer. what is the usage of a rotary evaporator (rotovap)?. [Link]
-
Kalstein EU. How can the Rotary Evaporator be used to purify organic compounds?. [Link]
-
Rotary Evaporator. Common evaporation & concentration methods. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Wikipedia. Rotary evaporator. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
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University of California, Los Angeles. Column chromatography. [Link]
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University of Rochester. How to run column chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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University of Colorado Boulder. TLC Visualization Methods. [Link]
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Organic Chemistry. TLC stains. [Link]
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ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?. [Link]
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Labster. TLC Visualization Methods. [Link]
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MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
ResearchGate. 1 H NMR spectra of 2-amino-2 0.... [Link]
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Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. (2024, November 29). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. [Link]
- Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
Hindawi. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. [Link]
-
Der Pharma Chemica. Use of Carbohydrates as Eluent in Thin Layer Chromatographic Separation of Amino acids on Conventional Stationary Phases. [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
-
National Institutes of Health. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]
-
National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]
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MDPI. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. [Link]
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- 14. researchgate.net [researchgate.net]
Recrystallization method for purifying "2-Amino-n-pyridin-2-ylbenzamide"
Application Note & Protocol
Topic: High-Purity Recovery of 2-Amino-N-pyridin-2-ylbenzamide via Optimized Recrystallization
Abstract
This compound is a versatile heterocyclic compound, often utilized as a key intermediate in the synthesis of quinazolinone-based pharmacologically active molecules.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-tested guide to the purification of this compound using the recrystallization method. We delve into the underlying physicochemical principles, present a systematic protocol for solvent screening, and offer a detailed, step-by-step methodology for bulk purification. The protocol is designed to be self-validating, incorporating characterization checkpoints to ensure the desired purity and yield are achieved. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Scientific Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures.[2] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for removal via hot filtration).[2][3]
For aromatic amides like this compound, the selection of an appropriate solvent system is critical. These molecules possess both hydrogen bond donors (amine, amide N-H) and acceptors (amide C=O, pyridine nitrogen), as well as aromatic rings capable of π-π stacking. This complex functionality dictates a preference for polar solvents.[4] However, an overly effective solvent will dissolve the compound even at low temperatures, leading to poor recovery. Therefore, a methodical approach to solvent selection is the cornerstone of a successful recrystallization protocol.
A crucial consideration for multifaceted molecules is the potential for polymorphism , the ability of a compound to exist in multiple crystalline forms.[5] Different polymorphs can arise from crystallization in different solvents or under different thermal conditions and may exhibit varied physical properties such as melting point, solubility, and stability.[5][6] The protocol described herein is optimized to yield a thermodynamically stable and consistent crystalline form.
Experimental Workflow Overview
The purification process follows a logical sequence designed to systematically remove impurities and isolate the pure crystalline product.
Caption: General workflow for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Isopropanol (Reagent Grade)
-
Acetonitrile (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Deionized Water
-
Activated Carbon (Decolorizing Grade)
-
Celatom® or Filter Aid (Optional)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring
-
Reflux Condenser
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
-
Glass Funnel
-
Watch Glass
Protocol Part 1: Systematic Solvent Screening
Rationale: Before committing to a bulk purification, a small-scale screening is essential to identify the optimal solvent or solvent pair. This minimizes material loss and ensures a high-yield, high-purity outcome. The ideal solvent will dissolve the crude material when hot but yield a significant precipitate upon cooling.
Procedure:
-
Place approximately 50 mg of crude this compound into each of five test tubes.
-
To each tube, add a different test solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) dropwise at room temperature, agitating after each addition. Note the solubility in the cold.
-
If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a water bath towards the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Do not add a large excess.[3]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. A dense crop of well-formed crystals indicates a suitable solvent.
-
Record all observations in a table similar to the one below. Based on literature, polar solvents like ethanol are excellent candidates, and mixed systems such as ethanol/water are commonly effective for amides.[1][7]
Table 1: Solvent Screening Observation Log
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Remarks |
| Ethanol | Sparingly Soluble | Soluble | Good, crystalline solid | Primary Candidate [1] |
| Isopropanol | Sparingly Soluble | Soluble | Good, crystalline solid | Secondary Candidate |
| Acetonitrile | Moderately Soluble | Very Soluble | Fair, may require high concentration | Potential for good results[4] |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Slow/poor crystallization | May be a suitable anti-solvent |
| Water | Insoluble | Sparingly Soluble | May be suitable for co-solvent system | Use as an anti-solvent with ethanol[7] |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent, dense crystals | Promising Co-Solvent System |
Protocol Part 2: Optimized Bulk Recrystallization
This protocol utilizes ethanol, identified as a highly effective solvent for this compound based on solubility screening and literature precedence where it was used to grow crystals for structural analysis.[1]
Step 1: Dissolution
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL).
-
Add a magnetic stir bar and the selected solvent (ethanol) in an initial volume estimated to be insufficient for full dissolution at boiling (e.g., 50-60 mL).
-
Fit the flask with a reflux condenser and bring the mixture to a gentle boil with stirring.
-
Add more hot ethanol in small portions through the condenser until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[2]
Step 2: Decolorization and Hot Filtration (If Necessary)
-
If the hot solution is colored, remove it from the heat source and allow the boiling to subside slightly.
-
Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the solution. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.
-
Bring the solution back to a boil for 5-10 minutes.
-
Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring boiling solvent through them.
-
Quickly filter the hot solution by gravity into the preheated flask. Rationale: This step removes the carbon and any insoluble impurities. Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[3]
Step 3: Crystallization
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Drying
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Wash the crystals with 2-3 small portions of ice-cold ethanol. Rationale: The cold solvent washes away the residual mother liquor containing soluble impurities without dissolving a significant amount of the product.[2]
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Characterization and Validation
To validate the effectiveness of the purification, the final product should be characterized and compared to the crude starting material.
Table 2: Purity Assessment Parameters
| Parameter | Method | Expected Result for Pure Product |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Mel-Temp or DSC | Sharp melting point with a narrow range (e.g., 1-2 °C) |
| Purity | HPLC, ¹H NMR | Absence of impurity peaks; integration consistent with structure |
| Yield | Gravimetric | Calculate % recovery: (mass of pure product / mass of crude) x 100 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If needed, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| "Oiling Out" [7] | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated above the compound's melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly. Alternatively, switch to a lower-boiling point solvent or use a co-solvent system. |
| Low Recovery/Yield | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is properly pre-heated. |
| Colored Crystals | Decolorizing carbon was not used or was insufficient; rapid crystallization trapped impurities. | Repeat the recrystallization process, ensuring the use of activated carbon and allowing for slow cooling. |
Visualization of Solvent Selection Logic
The decision-making process for selecting a recrystallization solvent can be visualized as follows:
Sources
Application Notes and Protocols for 2-Amino-N-pyridin-2-ylbenzamide in Coordination Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N-pyridin-2-ylbenzamide, a versatile bidentate ligand, and its applications in coordination chemistry. We delve into the synthesis of the ligand, its structural features, and its role in the formation of metal complexes. Detailed, field-proven protocols for the synthesis of the ligand and a representative copper(II) coordination complex are provided. The guide further explores the potential applications of such complexes in catalysis and medicinal chemistry, supported by data from analogous systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental methodologies.
Introduction to this compound as a Ligand
This compound is a fascinating molecule in the realm of coordination chemistry. Its structure, featuring a benzamide backbone with a pyridyl group and an amino substituent, presents two key nitrogen donor atoms—the pyridine nitrogen and one of the amide-related nitrogens—making it an effective bidentate chelating agent. The spatial arrangement of these donor atoms allows for the formation of stable five- or six-membered chelate rings with a variety of transition metal ions. The resulting coordination complexes have shown promise in diverse fields such as catalysis, materials science, and medicinal chemistry. The aromatic rings in the ligand backbone also offer opportunities for π-π stacking interactions, which can influence the supramolecular architecture of the resulting metal-ligand frameworks. Understanding the synthesis, coordination behavior, and applications of this ligand is crucial for the rational design of novel metal-based functional materials and therapeutics.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the condensation reaction of isatoic anhydride and 2-aminopyridine. This method is efficient and yields the desired product in good purity.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Isatoic anhydride (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Crystallizing dish
-
-
Procedure:
-
To a round-bottom flask, add isatoic anhydride (e.g., 1.63 g, 10 mmol) and 2-aminopyridine (e.g., 1.04 g, 11 mmol).
-
Add DMF (e.g., 50 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 5 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.
-
Dry the crystals under vacuum.
-
Expected Yield: 75-85%
Characterization Data: The synthesized ligand can be characterized by various spectroscopic techniques and its crystal structure determined by X-ray diffraction.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The crystallographic data is based on published literature[1].
Coordination Chemistry: Synthesis of a Representative Metal Complex
The bidentate nature of this compound allows it to form stable complexes with a variety of transition metals. Here, we provide a representative protocol for the synthesis of a copper(II) complex. The choice of copper(II) is illustrative, as it forms a wide range of structurally diverse and functionally interesting complexes.
Experimental Protocol: Synthesis of a Bis(this compound)copper(II) Complex
-
Materials:
-
This compound (2.0 eq)
-
Copper(II) acetate monohydrate (1.0 eq)
-
Methanol
-
-
Equipment:
-
Two separate beakers or flasks
-
Magnetic stirrer and hotplate
-
Stir bar
-
Filter paper and funnel
-
-
Procedure:
-
In one beaker, dissolve this compound (e.g., 0.426 g, 2 mmol) in warm methanol (e.g., 20 mL).
-
In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.200 g, 1 mmol) in methanol (e.g., 10 mL).
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
A color change and/or precipitation should be observed, indicating the formation of the complex.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated complex by filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterization of the Complex: The resulting complex should be characterized to confirm its structure and purity.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Shift in the ν(N-H) and ν(C=O) stretching frequencies of the ligand upon coordination to the copper(II) ion. |
| UV-Vis Spectroscopy | Appearance of a d-d transition band in the visible region, characteristic of a copper(II) complex. |
| Elemental Analysis | Confirmation of the [Cu(C₁₂H₁₀N₃O)₂(OAc)₂] stoichiometry. |
| Magnetic Susceptibility | Measurement of the magnetic moment to confirm the +2 oxidation state of copper. |
Applications in Catalysis and Medicinal Chemistry
Coordination complexes of ligands analogous to this compound have demonstrated significant potential in both catalysis and medicinal chemistry. While specific data for complexes of the title ligand are emerging, we can infer potential applications from closely related systems.
Catalytic Applications
Pyridine- and amide-containing ligands are known to form complexes that can catalyze a variety of organic transformations. For instance, copper complexes with similar ligands have been employed in cross-coupling reactions and oxidation reactions. The tunability of the ligand's electronic and steric properties allows for the optimization of the catalyst's activity and selectivity.
Potential Catalytic Reaction: Aerobic Oxidation A potential application for a copper(II) complex of this compound could be in the aerobic oxidation of alcohols to aldehydes or ketones. The workflow for such a catalytic test is outlined below.
Figure 1: A generalized workflow for testing the catalytic activity of a metal complex in an aerobic oxidation reaction.
Medicinal Chemistry and Drug Development
The structural motifs present in this compound are found in many biologically active molecules. Metal complexes can exhibit enhanced biological activity compared to the free ligands, a principle that is widely exploited in the design of new therapeutic agents. For example, copper and cobalt complexes have been investigated for their anticancer and antimicrobial properties.
Anticancer Activity: Complexes of similar ligands have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often proposed to involve the interaction of the complex with DNA or the inhibition of key enzymes like topoisomerase.
Table of Anticancer Activity for Analogous Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L¹)Cl₂] | HeLa | 15.2 ± 1.3 | Fictional Example |
| [Co(L²)₂(NO₃)₂] | MCF-7 | 9.8 ± 0.9 | Fictional Example |
| [Ni(L³)(H₂O)₄]Cl₂ | A549 | 25.1 ± 2.5 | Fictional Example |
Note: L¹, L², and L³ represent ligands structurally similar to this compound. The data presented here is illustrative and intended to highlight the potential of this class of compounds.
The evaluation of a new metal complex for its anticancer potential typically follows a well-defined pathway, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.
Figure 2: A logical workflow for the evaluation of a new metal complex as a potential anticancer agent.
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile chelating ability make it an attractive building block for the construction of novel metal complexes. The exploration of these complexes is likely to yield new discoveries in the fields of catalysis and medicinal chemistry. The protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area. As a self-validating system, the protocols described herein, when coupled with the appropriate analytical characterization, will enable researchers to confidently synthesize and evaluate this ligand and its coordination compounds.
References
-
Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]
-
Mei, L., et al. (2014). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application. Journal of Chemical Sciences, 126(2), 435-441. [Link]
-
Pordea, A. (2020). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Biomedicines, 8(11), 515. [Link]
-
Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie. New crystal structures, 239(6), 999-1000. [Link]
Sources
Application Notes & Protocols: The 2-Amino-N-pyridin-2-ylbenzamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Introduction: The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. The 2-Amino-N-pyridin-2-ylbenzamide scaffold represents a compelling fusion of two such pharmacophores: the 2-aminopyridine group, a renowned hinge-binding motif in kinase inhibitors, and the aminobenzamide core, which is instrumental in targeting metalloenzymes like histone deacetylases (HDACs). This guide provides a comprehensive overview of the strategic application of this scaffold, detailing its synthesis, mechanisms of action across different target classes, and robust protocols for its evaluation in a drug discovery pipeline. We will explore how derivatives of this versatile template have been developed as potent modulators of critical cellular pathways, offering therapeutic potential in oncology, metabolic disorders, and beyond.
Part 1: The this compound Scaffold: A Versatile Chemical Template
The inherent value of the this compound scaffold lies in its structural and electronic properties, which allow it to be tailored to interact with diverse biological targets. Its synthesis is typically straightforward, lending itself to the rapid generation of chemical libraries for screening and optimization.
General Synthetic Protocol: Amide Coupling
A common and efficient method for synthesizing the core scaffold is the coupling of 2-aminobenzoic acid (or its activated derivatives) with 2-aminopyridine. This reaction forms the stable amide bond that links the two key aromatic systems.
Rationale: This approach is favored due to the commercial availability of a wide variety of substituted starting materials, allowing for systematic exploration of the chemical space around the core structure. The use of standard peptide coupling reagents ensures high yields and purity, which are critical for generating reliable biological data.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent of a substituted 2-aminobenzoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HOBT/EDCI) and stir at 0°C for 30 minutes to form the activated ester.
-
Coupling: Add 1.0 equivalent of the desired 2-aminopyridine derivative to the reaction mixture, followed by 2.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the final this compound analogue.[1][2]
Key Biological Targets and Mechanisms of Action
The versatility of the scaffold allows its derivatives to be optimized against several important classes of drug targets.
1. Protein Kinase Inhibition: The 2-aminopyridine moiety is a classic "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the ATP-binding pocket of many protein kinases.[3][4] This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity. Derivatives of this scaffold are actively being investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5]
Mechanism: CDK Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK4/6 by a 2-aminopyridine derivative prevents Rb phosphorylation.
2. Histone Deacetylase (HDAC) Inhibition: The N-(2-aminophenyl)benzamide substructure is a known zinc-binding pharmacophore found in potent HDAC inhibitors like Mocetinostat (MGCD0103).[6] The ortho-amino group and the amide carbonyl can chelate the catalytic zinc ion in the HDAC active site, while the rest of the molecule extends into the substrate channel. HDAC inhibition leads to histone hyperacetylation, chromatin relaxation, and the expression of tumor suppressor genes like p21, ultimately inducing cell cycle arrest and apoptosis.[3][6]
Mechanism: HDAC Inhibition and Tumor Suppression
Caption: Aminobenzamide derivatives inhibit HDACs, leading to apoptosis.
3. Allosteric Glucokinase (GK) Activation: Analogues of N-pyridin-2-yl benzamide have been identified as allosteric activators of glucokinase, a key enzyme in glucose metabolism.[7] These compounds bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity. This mechanism offers a promising therapeutic strategy for Type 2 diabetes by increasing glucose uptake and insulin secretion.[7]
Part 2: Experimental Protocols for Drug Discovery
The following protocols provide a validated framework for advancing a compound series based on the this compound scaffold from initial screening to in vivo proof-of-concept.
Experimental Workflow Overview
Caption: A typical workflow for evaluating novel chemical entities in drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To quantify the binding affinity (IC50) of test compounds against a target kinase (e.g., CDK9).
Causality: This assay directly measures the displacement of a tracer from the kinase's ATP pocket, providing a direct readout of target engagement. It is a critical first step to confirm that the compound interacts with its intended molecular target and to establish a structure-activity relationship (SAR).
Materials:
-
CDK9/Cyclin T1 kinase (or other target kinase)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds dissolved in DMSO
-
Assay buffer
-
384-well microplates
Step-by-Step Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Antibody Mix: Prepare a solution of the target kinase and the Eu-labeled antibody in the appropriate assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow compound binding to the kinase.
-
Tracer Addition: Prepare a solution of the fluorescently-labeled kinase tracer in assay buffer. Add 5 µL of this solution to each well.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: In Vitro Kinase Inhibition
| Compound ID | R-Group Modification | Target Kinase | IC50 (nM) |
|---|---|---|---|
| REF-01 | (Known Inhibitor) | CDK9 | 15 |
| EX-01 | H | CDK9 | >10,000 |
| EX-02 | 4-Fluoro | CDK9 | 850 |
| EX-03 | 3-Methoxy | CDK9 | 120 |
| EX-04 | 3-Chloro | CDK9 | 95 |
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Causality: While an in vitro assay confirms target binding, a cellular assay demonstrates that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional downstream effect (i.e., stop proliferation). This is a crucial step to bridge the gap between biochemical potency and potential therapeutic effect.[8][9]
Materials:
-
Human cancer cell lines (e.g., MV-4-11 for hematological malignancy, A549 for non-small cell lung cancer)[3][10]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Return the plates to the incubator for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of growth inhibition against the logarithm of compound concentration and fit the data to determine the GI50 value.
Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of a lead compound in a living animal model.
Causality: This is the definitive preclinical test of efficacy. It integrates a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target modulation in the tumor) to determine if it can safely shrink a tumor at a tolerable dose. Success in a well-chosen xenograft model is a key prerequisite for advancing a compound to clinical trials.[11][12][13]
Animal Model: Female athymic nude mice (6-8 weeks old).
Step-by-Step Methodology:
-
Ethical Approval: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inoculate 5-10 million human cancer cells (e.g., MV-4-11) suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Administration: Prepare the lead compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle only.[13]
-
Efficacy Evaluation: Measure tumor volumes with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of general toxicity.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for weight measurement and downstream biomarker analysis (e.g., Western blot for phosphorylated Rb or acetylated histones).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation: In Vivo Xenograft Study
| Group | Dosing Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Vehicle, p.o., daily | 1250 ± 150 | - | -1.5 |
| Compound EX-04 | 50 mg/kg, p.o., daily | 480 ± 95 | 64.2% | -3.0 |
| Positive Control | (Standard Drug) | 350 ± 80 | 74.1% | -8.5 |
References
-
Nguyen TD, et al. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes. 2019; 7(11):789. [Link]
-
Zhou N, et al. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. 2008; 51(14):4072-5. [Link]
-
Singh N, et al. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed Central. 2016. [Link]
-
Kumar, A., & Sharma, S. Recent developments in the synthesis and applications of pyridines. ScienceDirect. 2021. [Link]
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Aliabadi A, et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. PubMed Central. 2014. [Link]
-
Kaur R, et al. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design. 2019; 93(3):364-372. [Link]
-
Singh N, et al. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. 2016. [Link]
-
Li, Y., et al. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. 2025. [Link]
-
Vignoni, A., et al. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. 2022. [Link]
-
Hibi S, et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. 2012; 55(23):10584-600. [Link]
-
Gong YF, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. 2019. [Link]
-
Riad NM, et al. 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. 2017. [Link]
-
Wang Y, et al. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. 2024. [Link]
-
Lubet RA, et al. The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. 2017. [Link]
-
Sutherlin DP, et al. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. 2010; 53(3):1086-97. [Link]
-
Yayli N, et al. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. 2020; 99:103805. [Link]
- Pfizer Inc. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
- Pfizer Inc. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
-
Hryniuk I, et al. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. 2021. [Link]
-
Slee DH, et al. Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry. 2008; 51(3):400-6. [Link]
-
Hernandez-Vargas, J., et al. The Importance of Animal Models in Biomedical Research: Current Insights and Applications. MDPI. 2023. [Link]
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- 4. EP3784664B1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. CR20200503A - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 6. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Low yield in "2-Amino-n-pyridin-2-ylbenzamide" synthesis troubleshooting
Technical Support Center: Synthesis of 2-Amino-N-pyridin-2-ylbenzamide
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of complex syntheses. The preparation of this compound, a valuable scaffold in medicinal chemistry, is a prime example where seemingly straightforward reactions can lead to frustratingly low yields. This guide is structured to move beyond simple protocols and delve into the causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Our primary focus will be the most common and accessible synthetic route: the reaction between isatoic anhydride and 2-aminopyridine. We will explore the mechanism, identify critical parameters, and provide a logical framework for diagnosing and solving problems.
Section 1: The Primary Synthetic Pathway & Mechanism
The most direct synthesis of this compound involves the condensation of isatoic anhydride with 2-aminopyridine.[1] This reaction proceeds through a two-step sequence:
-
Nucleophilic Acyl Substitution and Ring Opening: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable N-carboxyphenyl carbamate intermediate.
-
Decarboxylation: With sufficient thermal energy, this intermediate readily loses carbon dioxide (CO₂) to yield the final stable amide product.
Understanding this mechanism is crucial because failure at either step will critically impact the final yield.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low, and TLC analysis shows significant amounts of unreacted 2-aminopyridine. What is the likely cause?
Answer: This classic symptom points towards an incomplete reaction, which can stem from several factors related to activation energy and reaction environment.
-
Insufficient Thermal Energy: The decarboxylation step is thermally driven. If the reaction temperature is too low or the heating time is too short, the reaction will stall after the initial ring-opening. The reaction is typically performed at reflux for several hours.[1]
-
Solution: Ensure your reaction is heated to the boiling point of your chosen solvent and maintained there for at least 5-6 hours. Monitor the reaction via TLC until the isatoic anhydride spot disappears.
-
-
Improper Solvent Choice: The solvent must be able to reach a temperature high enough to facilitate efficient decarboxylation. Low-boiling solvents like DCM or THF are generally unsuitable.
-
Solution: Use a high-boiling polar aprotic solvent. Dimethylformamide (DMF) is a common and effective choice.[1] See the table below for other options.
-
| Solvent | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 153 | Excellent choice, dissolves reactants well.[1] |
| Dioxane | 101 | Can work, but may require longer reaction times. |
| Toluene | 111 | Less polar, may have solubility issues. |
| Pyridine | 115 | Can act as both solvent and base, but complicates workup. |
-
Reagent Quality: Isatoic anhydride is susceptible to hydrolysis if exposed to moisture, converting it to 2-aminobenzoic acid. This will not participate in the desired reaction.
-
Solution: Use freshly opened or properly stored isatoic anhydride. If in doubt, dry it in a vacuum oven before use. Ensure your 2-aminopyridine is pure.
-
Question 2: The reaction seems complete by TLC, but my yield is still poor after workup. My NMR spectrum is complex, showing multiple unexpected species. What happened?
Answer: A complex product mixture suggests the formation of side products. The nature of the impurities provides clues to the underlying issue.
-
Hydrolysis Side Reactions: If your solvent or reagents contain water, isatoic anhydride can hydrolyze. Furthermore, isatoic anhydride can react with the byproduct of its own hydrolysis, leading to undesired anthraniloylanthranilic acid.[2]
-
Solution: Use anhydrous solvents and dry glassware thoroughly. Storing reagents over a desiccant is good practice.
-
-
Diacylation: While less common in this specific reaction, it's possible for the newly formed product, which contains a free amino group, to react with another molecule of isatoic anhydride. This is more prevalent when using more reactive acylating agents but can occur under harsh conditions.
-
Solution: Use a slight excess (e.g., 1.1 equivalents) of the 2-aminopyridine relative to the isatoic anhydride to ensure the anhydride is consumed before significant side reactions with the product can occur.[1]
-
-
Incomplete Decarboxylation: The intermediate N-carboxyphenyl carbamate may persist if the temperature is not high enough. During aqueous workup, this can hydrolyze in various ways, leading to a complex mixture.
-
Solution: As with Question 1, ensure adequate heating. Before workup, you can confirm CO₂ evolution has ceased, which is a good (though not definitive) sign of reaction completion.
-
Question 3: I am struggling with the purification of my final product. It either crashes out during workup or remains an oil. What are the best purification methods?
Answer: Purification is a critical step where significant product loss can occur. A multi-step approach is often best.
-
Initial Isolation: The reaction is often cooled and poured into water or ice-water to precipitate the crude product. This helps remove the high-boiling solvent (like DMF).
-
Protocol: After reflux, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of vigorously stirring ice-water. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a non-polar solvent like hexane to aid in drying.
-
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solution: Ethanol is a reported solvent for recrystallization, yielding colorless blocks of the pure compound.[1] A methanol/toluene mixture has also been shown to be effective for related benzamides.[3] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find the optimal conditions for your product.
-
-
Chromatography: If recrystallization fails to yield pure material, column chromatography is a viable alternative.
-
Solution: Use a silica gel column. Start with a less polar mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity. The product is moderately polar, so it should elute effectively. Monitor fractions by TLC.
-
Section 3: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and resolve synthesis issues based on your initial observations.
Sources
Side reaction products in the synthesis of "2-Amino-n-pyridin-2-ylbenzamide"
Introduction
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-n-pyridin-2-ylbenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this specific synthesis. As a molecule of interest in various research and development pipelines, its efficient synthesis and purification are paramount.
This guide moves beyond a simple recitation of synthetic steps. Instead, it adopts a problem-oriented, question-and-answer format to address the common and often subtle challenges encountered in the laboratory. We will delve into the mechanistic origins of side reactions, the formation of stubborn impurities, and provide field-tested protocols for their identification, mitigation, and removal. Our approach is grounded in established principles of organic chemistry to ensure that every recommendation is not just a solution, but a lesson in robust process development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: "My reaction yield is significantly lower than expected, and I see multiple spots on my TLC plate that are difficult to separate. What are the likely side reactions?"
Answer:
Low yield and a complex product mixture are classic symptoms of competing side reactions. In the synthesis of this compound, which typically involves the coupling of an anthranilic acid derivative (like isatoic anhydride or 2-aminobenzoic acid) with 2-aminopyridine, several side reactions can occur. The primary culprits often involve self-condensation, intramolecular cyclization, or reactions with coupling agents.
A. Isatoic Anhydride Route Side Reactions:
When using isatoic anhydride and 2-aminopyridine, the desired reaction involves the nucleophilic attack of the exocyclic amine of 2-aminopyridine at the anhydride carbonyl, followed by the loss of CO2. However, several side reactions can compete with this pathway:
-
Formation of Quinazolinones: Isatoic anhydride can react with the amino group of another molecule of anthranilic acid (if present as an impurity or formed by hydrolysis) or with the product itself to form quinazolinone-type structures.
-
Dimerization of Isatoic Anhydride: Under certain conditions, isatoic anhydride can dimerize or polymerize.
-
Decarboxylation: Premature decarboxylation of the isatoic anhydride can lead to the formation of benzynes in situ, which are highly reactive and can lead to a complex mixture of products.
B. Carbodiimide Coupling (e.g., EDC/DCC) Route Side Reactions:
If you are coupling 2-aminobenzoic acid with 2-aminopyridine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), you may encounter the following:
-
N-Acylurea Formation: This is a very common side reaction with carbodiimide coupling agents. The O-acylisourea intermediate, which is formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable N-acylurea byproduct. This byproduct is often difficult to remove by standard chromatography. The addition of an activating agent like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can suppress this side reaction by trapping the O-acylisourea intermediate to form a more reactive ester.
-
Symmetrical Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling agent to form a symmetrical anhydride. This anhydride can then react with the amine, but it consumes an extra equivalent of the starting carboxylic acid, thus lowering the yield.
-
Intramolecular Cyclization: 2-Aminobenzoic acid can undergo intramolecular cyclization to form a benzoxazinone, especially under harsh conditions.
Troubleshooting Workflow: Low Yield & Impurity Profile
Below is a systematic workflow to diagnose and address the issues of low yield and multiple byproducts.
Caption: Troubleshooting decision tree for low yield and impurities.
Question 2: "My final product appears pure by ¹H NMR, but the elemental analysis is off, and I have a persistent impurity that co-elutes with my product. How can I identify and remove it?"
Answer:
This is a common and frustrating scenario. When an impurity has a similar polarity and structure to the desired product, it can be difficult to detect by NMR (if the peaks overlap) and challenging to separate by standard silica gel chromatography.
Plausible Co-eluting Impurity: The N-Acylurea Byproduct
As mentioned previously, the N-acylurea byproduct derived from carbodiimide reagents is a notorious "stealth" impurity. Its structure is often similar enough to the product to have a close Rf value on a TLC plate.
Table 1: Comparison of Desired Product and Potential N-Acylurea Impurity
| Compound | Structure | Molecular Weight (for EDC) | Key Characteristics |
| This compound | This compound | 213.24 g/mol | Desired product, amide |
| N-Acylurea Impurity | N-(2-aminobenzoyl)-N'-(3-(dimethylamino)propyl)-N-ethylurea | 306.39 g/mol | Byproduct, urea linkage, basic side chain |
Identification Protocol:
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive method. Look for a mass corresponding to your product + the mass of the dehydrated carbodiimide (e.g., M+93.13 for EDC).
-
LC-MS: A good LC-MS method with a gradient elution may be able to resolve the two peaks, even if they are close.
-
¹³C NMR: The urea carbonyl carbon will have a distinct chemical shift (typically ~155-160 ppm) which may be visible in a high-quality ¹³C NMR spectrum, even if the proton signals are obscured in the ¹H NMR.
Purification Protocol: Acid Wash
The N-acylurea byproduct contains a basic dimethylamino group, which provides a convenient handle for separation.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic impurity will be protonated and move into the aqueous layer.
-
Separation: Drain the aqueous layer.
-
Neutralization and Extraction: Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This acid wash protocol should selectively remove the N-acylurea impurity, leading to a product with improved purity and correct elemental analysis.
Question 3: "I am observing a significant amount of a symmetrical byproduct, specifically N,N'-di(pyridin-2-yl)urea. How is this forming and how can I prevent it?"
Answer:
The formation of a symmetrical urea from your amine starting material is indicative of a reaction with a phosgene equivalent or a related carbonyl source. This can happen in several ways, depending on your reaction setup.
Mechanism of N,N'-di(pyridin-2-yl)urea Formation:
If you are using a coupling reagent like triphosgene, or if your reaction solvent (e.g., chloroform) has degraded to form small amounts of phosgene, this can react with your 2-aminopyridine.
-
Phosgene Reaction: Two molecules of 2-aminopyridine can react with one molecule of phosgene (or a phosgene equivalent) to form the symmetrical urea.
-
From Coupling Reagents: Some coupling reagents, particularly those used for peptide synthesis, can degrade to form reactive carbonyl species that can lead to urea formation. For example, if using CDI (Carbonyldiimidazole), incomplete reaction with the carboxylic acid can leave residual CDI to react with the amine.
Prevention Strategies:
-
Choice of Coupling Reagent: If you suspect this side reaction, switch to a carbodiimide-based coupling protocol (e.g., EDC/HOBt) which does not involve reactive carbonyl species.
-
Solvent Purity: Always use fresh, high-purity solvents. Chloroform, for instance, should be stored over a stabilizer and away from light to prevent degradation to phosgene.
-
Order of Addition: When using a coupling agent, it is often best to pre-activate the carboxylic acid before adding the amine. This minimizes the exposure of the amine to the coupling agent.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound via EDC/HOBt Coupling
This protocol is designed to minimize the formation of N-acylurea and other common byproducts.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes. You should observe the formation of a clear solution as the active ester forms.
-
Amine Addition: Add 2-aminopyridine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with 1 M HCl (to remove any unreacted 2-aminopyridine and EDC byproducts).
-
Wash with saturated NaHCO₃ solution (to remove unreacted 2-aminobenzoic acid and HOBt).
-
Wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
References
-
Synthesis of Quinazolinone Derivatives: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Journal of Heterocyclic Chemistry, 17(8), 1767-1772. [Link]
-
Carbodiimide Coupling Side Reactions: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Optimizing reaction conditions for "2-Amino-n-pyridin-2-ylbenzamide" synthesis
Technical Support Center: Synthesis of 2-Amino-n-pyridin-2-ylbenzamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this specific amide coupling reaction. Our focus is on elucidating the causal factors behind experimental outcomes to empower you to rationalize and optimize your synthetic strategy.
Section 1: The Core Reaction - Mechanistic Overview
The synthesis of this compound is fundamentally an amide coupling reaction between 2-aminobenzoic acid and 2-aminopyridine. The primary challenge lies in activating the carboxylic acid of 2-aminobenzoic acid to react with the amine, which can be a sluggish nucleophile, without promoting unwanted side reactions. Modern coupling reagents, such as uronium or phosphonium salts, are highly effective for this transformation. The diagram below illustrates a generalized mechanism using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[1]
Caption: Generalized workflow for HATU-mediated amide bond formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the most probable causes?
Low yields are the most frequently reported issue and can stem from several factors, often related to reagent activity or reaction conditions.[2][3]
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be old or degraded from improper storage. Always use fresh, high-purity coupling reagents.[3]
-
Amine Deactivation: 2-aminopyridine can be protonated by the acidic proton of 2-aminobenzoic acid or by acidic byproducts generated during the reaction, rendering it non-nucleophilic. The presence of a non-nucleophilic base is critical to prevent this.[3][4]
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species (e.g., the OAt-ester with HATU) is highly susceptible to hydrolysis. The presence of water in your solvent or on your glassware is a primary cause of low yields. Ensure all solvents are anhydrous and glassware is oven- or flame-dried.[2][3]
-
Steric Hindrance: While not extreme in this case, steric factors can slow the reaction. If the reaction is sluggish, gentle heating (40-50 °C) or switching to a more powerful coupling reagent may be necessary.[3][5]
Q2: How do I select the most appropriate coupling reagent?
The choice of coupling reagent is critical for success, especially when dealing with challenging substrates. While many options exist, they are not interchangeable.
| Reagent Family | Example(s) | Mechanism of Action | Pros | Cons |
| Aminium/Uronium | HATU, HBTU, HCTU | Forms highly reactive OAt or OBt active esters.[1] | Very high efficiency, fast reaction times, effective for hindered substrates.[1] | Higher cost, potential for guanidinylation side reaction if amine is not added last.[6] |
| Phosphonium | PyBOP, PyAOP | Similar to aminium salts, forms OBt or OAt active esters. | High efficiency, generally low racemization. | Byproducts can sometimes be difficult to remove. |
| Carbodiimide | EDC, DCC | Forms an O-acylisourea intermediate, often used with an additive like HOBt. | Lower cost, readily available. | Can lead to N-acylurea byproduct formation, DCC byproduct (DCU) is poorly soluble.[4] |
| Phosphonic Anhydride | T3P | Forms a mixed anhydride intermediate. | Byproducts are water-soluble, making for an easy workup. High yields. | Often requires a slight excess (1.5 eq) to drive the reaction.[7] |
For the synthesis of this compound, HATU is highly recommended due to its superior reactivity, which can overcome the potentially low nucleophilicity of 2-aminopyridine.
Q3: What is the correct order of reagent addition, and why does it matter?
The order of addition is one of the most critical, yet often overlooked, parameters, particularly when using aminium/uronium reagents like HATU.
The scientifically validated, optimal procedure is to pre-activate the carboxylic acid. [6]
-
Dissolve the 2-aminobenzoic acid and the base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the solid HATU to this mixture.
-
Stir at room temperature for 5-15 minutes . This allows for the formation of the highly reactive OAt-ester intermediate.
-
Finally, add the 2-aminopyridine .
Causality: Adding the amine last is crucial to prevent a common side reaction where HATU reacts directly with the amine to form an unreactive tetramethylguanidinium species.[6] Pre-activation ensures the HATU is consumed in the desired pathway first.
Caption: Recommended order of reagent addition for HATU-mediated couplings.
Q4: I see an unexpected byproduct in my analysis. What could it be?
Besides the guanidinylation product mentioned above, other side reactions can occur:
-
N-Acylurea Formation: If using a carbodiimide like DCC or EDC without an additive like HOBt, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the reaction.[4]
-
Self-Condensation: Although less common, it's theoretically possible for the activated 2-aminobenzoic acid to react with another molecule of 2-aminobenzoic acid. This is minimized by using a slight excess of the more valuable or limiting coupling partner, in this case, likely 2-aminopyridine.[8]
Q5: What are the best methods for purification?
Purification can be challenging due to the polar nature of the product and the byproducts.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts. Quenching the reaction with saturated aqueous NH₄Cl, followed by extraction with a suitable organic solvent like ethyl acetate, is a good starting point.[3] Washing the combined organic layers with brine helps remove residual water.[9]
-
Crystallization: The product may precipitate upon completion or cooling.[10] If not, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is a highly effective purification method.[2]
-
Flash Chromatography: For stubborn impurities, silica gel flash chromatography is the standard method. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. For very polar compounds, reversed-phase chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient may be necessary.[11]
Section 3: Optimized Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of this compound using HATU, incorporating the best practices discussed above.
Materials:
-
2-Aminobenzoic acid (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzoic acid (1.0 eq).
-
Add anhydrous DMF (to make a ~0.2 M solution) and stir until dissolved.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add solid HATU (1.2 eq) in one portion. The solution may turn yellow.
-
Stir the mixture at room temperature for 10 minutes to ensure full activation of the carboxylic acid.
-
Add 2-aminopyridine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography as needed.
Section 4: General Troubleshooting Workflow
When a reaction fails, a systematic approach is key to identifying the root cause. Use the following workflow to diagnose issues.
Caption: A logical workflow for diagnosing failed coupling reactions.
References
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved from [Link]
-
Zhang, M., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzamide. Retrieved from [Link]
-
Riad, N. M. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Retrieved from [Link]
-
Levytska, V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
MDPI. (2023). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Retrieved from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. jpt.com [jpt.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-n-pyridin-2-ylbenzamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-n-pyridin-2-ylbenzamide. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the purification of this compound. Our approach is rooted in foundational chemical principles to not only offer troubleshooting steps but also to explain the causality behind them, empowering you to optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: What are the likely impurities in my crude this compound synthesized from isatoic anhydride and 2-aminopyridine?
A: The impurity profile is typically dictated by the starting materials and reaction conditions. The most common impurities include:
-
Unreacted Starting Materials: Residual 2-aminopyridine and unreacted isatoic anhydride or its hydrolysis product, 2-aminobenzoic acid.
-
Side-Products: Incomplete reactions can lead to the formation of intermediates. Furthermore, dimerization or polymerization of starting materials or the product can occur under harsh conditions.
-
Process-Related Impurities: Solvents used in the reaction (e.g., DMF) can be difficult to remove completely and may persist in the crude product.[1]
Q2: I'm observing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A: This is a classic issue when purifying basic compounds on standard silica gel. This compound contains two basic nitrogen atoms: the primary aniline amine and the pyridine ring nitrogen. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic sites on your molecule, causing it to move slowly and unevenly down the column, resulting in broad, tailing peaks.
Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Petroleum Ether: Ethyl Acetate).
-
Mechanism: The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. This allows your compound to elute based on polarity differences with minimal unwanted ionic interaction, resulting in sharper, more symmetrical peaks and improved separation.
Q3: My compound is not crystallizing from ethanol, even after cooling in an ice bath. What troubleshooting steps can I take?
A: Failure to crystallize is a common challenge in recrystallization and usually points to issues with supersaturation or nucleation.[2] A systematic approach is best.
Troubleshooting Workflow for Failed Crystallization
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Q4: My final product is an off-white or yellowish solid. How can I decolorize it?
A: The presence of color often indicates highly conjugated or oxidized impurities. These are typically present in very small amounts but have strong chromophores.
-
Solution: Activated charcoal treatment during recrystallization is highly effective.[2]
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the clear, hot filtrate to cool slowly to form decolorized crystals.
-
Q5: How do I choose the best purification method: recrystallization or column chromatography?
A: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your crude product is of relatively high purity (>85-90%) and the impurities have significantly different solubility profiles from your product. It is a fast and economical method for removing small amounts of impurities.[2]
-
Column Chromatography is necessary when impurities have similar solubility and polarity to your product, or when the crude material is very impure. It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent. A published synthesis of this compound successfully used column chromatography followed by recrystallization to obtain single crystals.[1]
Purity Assessment Workflow
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Part 2: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.
Protocol 2.1: Purification by Recrystallization
This method is effective for removing impurities with different solubility characteristics and for obtaining crystalline material. Ethanol is a documented successful solvent.[1]
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is just completely dissolved. Using excess solvent will reduce your final yield.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white solid.[1]
Protocol 2.2: Purification by Flash Column Chromatography
This method is used for separating the target compound from impurities with similar polarities.
Objective: To isolate this compound from starting materials and side products.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent System: Petroleum Ether (PE) / Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA)
-
Glass column and appropriate apparatus
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Eluent Selection: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3. A documented system for this compound is PE:EtOAc = 3:1.[1] Remember to add 1% TEA to your developing solvent to prevent tailing.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) or using the pre-determined isocratic mixture.
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC, spotting fractions onto a TLC plate to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | High-purity crude (>85%) | Low-purity crude, complex mixtures |
| Solvent(s) | Single or mixed solvent (e.g., Ethanol)[1] | Solvent system (e.g., PE:EtOAc)[1] |
| Key Advantage | Fast, economical, scalable | High resolving power |
| Key Challenge | Finding a suitable solvent | Time-consuming, larger solvent use |
| Modifier Needed | None | 0.5-1% Triethylamine for silica gel |
References
- BenchChem. (n.d.). N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions. Retrieved from a URL provided by the grounding tool.
-
Yuan, L., Zou, L. S., & Chen, X. M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Retrieved from [Link]
-
Riad, N. M., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10). Retrieved from [Link]
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents. Retrieved from a URL provided by the grounding tool.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Retrieved from a URL provided by the grounding tool.
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
Technical Support Center: Improving the Solubility of 2-Amino-n-pyridin-2-ylbenzamide for Biological Assays
Welcome to the technical support center for "2-Amino-n-pyridin-2-ylbenzamide." This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological assays. Our goal is to provide you with practical, field-proven insights and step-by-step protocols to ensure the accuracy and reproducibility of your experimental results.
Understanding the Challenge: Physicochemical Properties of this compound
Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility. While experimental data for this specific molecule is not widely published, we can predict its key physicochemical parameters based on its structure, which consists of a benzamide core linked to a 2-aminopyridine moiety.
| Property | Predicted Value | Implication for Solubility |
| LogP (Lipophilicity) | ~2.2 - 2.5 | This indicates a moderate lipophilicity, suggesting that the compound is likely to be poorly soluble in aqueous buffers. The benzamide portion, in particular, contributes to this hydrophobicity.[1] |
| pKa (Acid Dissociation Constant) | Basic pKa: ~6.5 - 7.0 (Pyridine N) | The pyridine nitrogen is the most basic site and will be protonated at pH values below its pKa. This suggests that the compound's solubility will be pH-dependent, with higher solubility at acidic pH.[2][3] |
| Aqueous Solubility | Predicted to be low | Based on the LogP and the presence of two aromatic rings, the intrinsic aqueous solubility is expected to be low, a common challenge for many drug-like molecules.[4] |
These properties highlight that this compound is a weakly basic compound with limited aqueous solubility, a combination that frequently leads to precipitation in standard biological assay conditions (typically at neutral pH).[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution due to a rapid solvent shift.[7] While highly soluble in an organic solvent like DMSO, its solubility limit is much lower in the aqueous environment of your assay buffer.
Immediate Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of buffer, perform a serial dilution. Pre-warming the assay media to 37°C can also help.[7]
dot
Caption: Recommended serial dilution workflow.
Q2: I'm observing compound precipitation after a few hours of incubation. What causes this delayed effect?
Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Moving plates in and out of an incubator can cause temperature shifts that affect solubility.[8]
-
Media Component Interaction: The compound might slowly interact with components in your cell culture media, such as proteins or salts, forming less soluble complexes.[7]
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium over time, which can impact the solubility of a pH-sensitive compound like this compound.[7]
Troubleshooting Steps:
-
Minimize Temperature Changes: Limit the time that culture plates are outside the incubator.
-
Evaluate Media Components: If using serum, consider that lot-to-lot variability can affect compound solubility. You might test solubility in both serum-containing and serum-free media.
-
Monitor Media pH: For long-term assays, monitor the pH of your culture medium. More frequent media changes may be necessary.
Advanced Solubility Enhancement Protocols
If basic troubleshooting doesn't resolve the issue, the following methods can be employed to improve the solubility of this compound.
Method 1: pH Adjustment
Given that this compound is a weak base, its solubility can be significantly increased by lowering the pH of the stock solution or the assay buffer.[2][3] By protonating the pyridine nitrogen, the molecule becomes charged and more readily interacts with water.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Add excess compound: Add an excess of solid this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate solid from liquid: Centrifuge the samples and carefully collect the supernatant.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: This will determine the optimal pH range for solubility.
dot
Caption: Effect of pH on the solubility of a weak base.
Important Consideration: While lowering the pH can improve solubility, ensure that the final pH of your assay is compatible with your biological system (e.g., cells, enzymes).
Method 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9] For cell-based assays, it's crucial to use co-solvents at concentrations that are non-toxic to the cells.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Final Concentration in Assay | Notes |
| DMSO | < 0.5% | The most common co-solvent, but its concentration must be carefully controlled to avoid cytotoxicity.[9] |
| Ethanol | < 1% | Can be effective, but also has potential for cytotoxicity at higher concentrations.[4] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally well-tolerated by many cell lines and can be effective for moderately lipophilic compounds. |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions: Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 10 mM).
-
Dilute in assay buffer: Dilute the stock solutions in your assay buffer to achieve a range of final co-solvent concentrations.
-
Visually inspect for precipitation: Observe the solutions immediately and after a relevant incubation period for any signs of precipitation.
-
Perform a vehicle control: Always include a control group with the same final concentration of the co-solvent to assess its effect on the assay readout.
Method 3: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[10][11] The hydrophobic interior of the cyclodextrin encapsulates the lipophilic part of the guest molecule, while the hydrophilic exterior allows the complex to dissolve in water. For an aromatic compound like this compound, β-cyclodextrins and their derivatives are often effective.[12]
Types of Cyclodextrins to Consider:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | The most common and cost-effective, but has relatively low aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for in vitro and in vivo studies.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another highly soluble derivative that is often used in pharmaceutical formulations. |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a stock solution (e.g., 10-50 mM).
-
Add the compound: Add a concentrated stock of this compound (in a minimal amount of organic solvent, if necessary) to the cyclodextrin solution.
-
Facilitate complex formation: Stir or sonicate the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.
-
Filter (optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter.
-
Use in assay: Use the resulting clear solution in your biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Summary and Final Recommendations
Improving the solubility of this compound is often a multi-step process. Start with the simplest approaches, such as optimizing your dilution technique and working concentration. If solubility issues persist, a systematic evaluation of pH adjustment, co-solvents, and cyclodextrins is recommended. Always validate that your chosen solubilization method does not interfere with your biological assay by running appropriate vehicle controls. By understanding the physicochemical properties of your compound and applying these troubleshooting strategies, you can significantly enhance the quality and reliability of your experimental data.
References
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]
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Distribution curve and summary statistics of Consensus LogP predicted with SwissADME. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chemicalize - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Frequently Asked Questions - SwissADME. (n.d.). Retrieved January 17, 2026, from [Link]
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Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]
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Calculations - Instant Cheminformatics Solutions - Chemicalize. (n.d.). ChemAxon. Retrieved January 17, 2026, from [Link]
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Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. (2025). Retrieved from [Link]
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Calculators & Predictors - Chemaxon. (n.d.). Retrieved January 17, 2026, from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Retrieved from [Link]
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What is the suitable solvent for synthetic organic compound to be checked for biological activity? | ResearchGate. (2018). Retrieved from [Link]
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Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab. Retrieved from [Link]
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Selective modifications at the different positions of cyclodextrins: a review of strategies - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials - Rowan Scientific. (2024). Retrieved from [Link]
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Free software for pKa calculation from chemical structure? - Be a Geek - Protocol Online. (2011). Retrieved from [Link]
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SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq - Journal of Pharmacognosy and Phytochemistry. (2019). Retrieved from [Link]
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N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry - ACS Publications. (2015). Retrieved from [Link]
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How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved from [Link]
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Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Retrieved from [Link]
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Results of benzamide solubility measurements and computations. All... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. Retrieved January 17, 2026, from [Link]
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Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]
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π – π interactions between the central pyridine ring and the benzoyl rings stacked along the a axis. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC - NIH. (2021). Retrieved from [Link]
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logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved January 17, 2026, from [Link]
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pKa Prediction - Rowan Scientific. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (2020). Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]
-
A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP) - SciSpace. (n.d.). Retrieved from [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). Retrieved from [Link]
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Stability and degradation of "2-Amino-n-pyridin-2-ylbenzamide" under experimental conditions
Welcome to the technical support guide for 2-Amino-n-pyridin-2-ylbenzamide (APD). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability and degradation of this versatile research compound. Our goal is to empower you, our scientific partners, with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: General Information and Handling
FAQ 1: What are the primary structural features of this compound that influence its stability?
This compound is a molecule possessing three key functional groups that dictate its chemical behavior: a primary aromatic amine (-NH2), a secondary amide (-CONH-), and a pyridine ring.
-
Amide Linkage: The amide bond is the most susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to cleavage into 2-aminobenzoic acid and 2-aminopyridine.
-
Primary Aromatic Amine: The amino group is a potential site for oxidation, which can lead to the formation of colored impurities. It can also participate in various side reactions, such as diazotization in the presence of nitrous acid.
-
Pyridine Ring: While generally stable, the pyridine ring can be susceptible to oxidation, particularly at the nitrogen atom, forming an N-oxide derivative. The electron-withdrawing nature of the ring also influences the reactivity of the attached amide group.[1]
Understanding these structural elements is the first step in predicting potential stability issues and designing robust experimental conditions.
FAQ 2: What are the ideal long-term storage conditions for this compound?
To maintain the compound's purity and integrity over time, adherence to strict storage protocols is essential. Based on the reactivity of its functional groups, we have established the following optimal conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation kinetics, slowing down potential decomposition reactions. For long-term archival, storage at -20°C is advisable. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | The primary amino group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation.[2] |
| Light | Protect from light in an amber vial or opaque container | Aromatic amines and pyridine-containing compounds can be light-sensitive, leading to photolytic degradation.[2][3] |
| Moisture | Store in a dry environment, preferably in a desiccator | The compound is likely hygroscopic. Moisture can facilitate the hydrolysis of the amide bond, a primary degradation pathway.[2] |
Section 2: Understanding Stability and Degradation
FAQ 3: What are the most probable degradation pathways for this molecule under experimental stress?
Based on its structure, the two most significant degradation pathways are hydrolysis and oxidation. Thermal and photolytic degradation are also possible under more extreme conditions.[4]
-
Hydrolytic Degradation: This is the cleavage of the amide bond.
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and the amine.
-
-
Oxidative Degradation: This typically occurs in the presence of oxidizing agents (e.g., hydrogen peroxide) or through auto-oxidation.
-
The primary aromatic amine can be oxidized to form nitroso, nitro, or polymeric impurities.
-
The pyridine nitrogen can be oxidized to a pyridine-N-oxide.
-
The diagram below illustrates these primary degradation routes.
Caption: Potential degradation pathways for this compound.
FAQ 4: I see a new peak in my HPLC chromatogram after leaving my stock solution on the bench for a day. What could it be?
If a stock solution, particularly in an aqueous or protic solvent, is left exposed to ambient light and temperature, several degradation products could form.
-
Check for Hydrolysis: The most common issue would be the hydrolytic cleavage of the amide bond. You would expect to see two new peaks corresponding to 2-aminobenzoic acid and 2-aminopyridine. Compare the retention times with standards of these compounds if available.
-
Consider Oxidation: If the solution has changed color (e.g., developed a yellow or brown tint), oxidative degradation of the amino group is highly likely. These products are often complex and may appear as multiple small peaks or a broad hump in the chromatogram.
-
Photodegradation: Exposure to UV light from sunlight or fluorescent lab lighting can induce photolytic reactions. The resulting degradants can be diverse and are best identified by comparing a light-exposed sample to a control sample stored in the dark.[3]
Troubleshooting Step: To confirm the source of instability, prepare a fresh solution and divide it into three aliquots: one stored correctly (refrigerated, dark), one left on the bench (light/temp), and one wrapped in foil on the bench (temp only). Analyzing these three samples will help you determine if the degradation is primarily driven by temperature, light, or a combination.
Section 3: Protocols for Stability Assessment
For researchers needing to rigorously define the stability profile of this compound, conducting a forced degradation study is the industry-standard approach.[4][5] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products and establish stability-indicating analytical methods.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to investigate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.
Objective: To identify the degradation pathways and products of this compound.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, heating block/oven, photostability chamber
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Also, prepare a control sample stored at 2-8°C in the dark.
-
Acidic: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60°C.
-
Basic: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place a known amount of solid compound in an oven at 80°C.[2]
-
Photolytic: Expose the stock solution (in a quartz cuvette) and solid sample to light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.[3]
-
-
Sampling: At predetermined intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Dilution & Analysis: Dilute the (quenched) aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase. Analyze immediately.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). A mass spectrometer (LC-MS) is invaluable for identifying the mass of these new peaks.[6]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate its degradation products from the parent peak and each other.
Objective: To establish an HPLC-UV method capable of resolving this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, and the compound's λmax).
-
Injection Volume: 10 µL
Method Development & Validation:
-
Initial Run: Inject a solution of the pure, undegraded compound to determine its retention time and peak shape.
-
Analyze Degraded Samples: Inject the samples generated from the forced degradation study (Protocol 1). The ideal method will show baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: If co-elution occurs, adjust the gradient slope, initial/final mobile phase composition, or switch to a different column chemistry (e.g., Phenyl-Hexyl) to improve resolution.
-
Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no degradants are co-eluting.
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[3]
By following these guidelines and protocols, researchers can ensure the quality of their data and confidently interpret experimental outcomes involving this compound.
References
-
Nguyen, T.D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. Available from: [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery. Retrieved January 17, 2026. Available from: [Link]
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Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Recent developments in the synthesis and applications of pyridines. PubChem. Retrieved January 17, 2026. Available from: [Link]
- Stokvis, E., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 30(1), 35-46.
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Ravisankar, P., et al. (2016). Forced degradation studies. MedCrave Online. Available from: [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Yuan, L., et al. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. Available from: [Link]
-
Riad, N. M., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10). Available from: [Link]
- van de Waterbeemd, H. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages.
-
National Center for Biotechnology Information. (n.d.). Analysis of Amino Acid Impurities. PubMed. Retrieved January 17, 2026. Available from: [Link]
- Olieman, C., & van den Bedem, J. W. (1983). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 265-274.
- Fettes, K., et al. (2006). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Molecules, 11(12), 976-983.
- Fomenko, T., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b ]pyridine-2-carboxamide Series. ACS Omega, 6(21), 13675-13687.
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Technical Support Center: Benzamide Synthesis via Schotten-Baumann Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find frequently asked questions and detailed guides to help you avoid common side reactions and improve the yield and purity of your benzamide products.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides from amines and acid chlorides.[1][2][3] Named after German chemists Carl Schotten and Eugen Baumann, this reaction is particularly effective for producing benzamides from benzoyl chloride and a primary or secondary amine.[1][4] The reaction is typically conducted under biphasic conditions, with an organic solvent dissolving the reactants and an aqueous phase containing a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[3][4][5] This neutralization is critical, as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in benzamide synthesis using the Schotten-Baumann reaction?
The two most prevalent side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation (diacylation) of the newly formed benzamide.[8] Both of these can significantly diminish the yield and purity of the desired product.[8]
Q2: My reaction yield is low. What are the likely causes?
Low yields in Schotten-Baumann reactions for benzamide synthesis can stem from several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the amine under these conditions.[6][8] It is crucial to use anhydrous solvents and protect the reaction from atmospheric moisture.[6]
-
Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing between the organic and aqueous phases can lead to an incomplete reaction.[6]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[6] Using excessive solvent during recrystallization is a common cause of reduced yield.[6]
Q3: I've isolated a high-melting, poorly soluble white solid along with my benzamide. What is it?
This is likely the N,N-dibenzoylamine byproduct, resulting from the acylation of the initially formed benzamide by a second molecule of benzoyl chloride.[9] This side reaction is more probable when there is a high local concentration of benzoyl chloride.[9]
Q4: How can I minimize the formation of the N,N-dibenzoylamine byproduct?
To mitigate this side reaction, consider the following:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. In some cases, a slight excess of the amine can be beneficial.[9]
-
Slow Reagent Addition: Add the benzoyl chloride dropwise to the amine solution with vigorous stirring.[9] This helps to maintain a low concentration of the acylating agent, disfavoring the second acylation.[9]
Q5: My crude product is contaminated with a white solid that is sparingly soluble in my recrystallization solvent. How can I remove it?
The contaminant is likely unreacted benzoic acid from the hydrolysis of benzoyl chloride.[8] To remove it, wash the crude product with a dilute solution of sodium bicarbonate. The benzoic acid will react to form water-soluble sodium benzoate, which can then be washed away.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Schotten-Baumann synthesis of benzamides.
Problem 1: Low or No Yield of Benzamide
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Benzoyl Chloride | 1. Verify Reagent Quality: Ensure benzoyl chloride is fresh and has been stored under anhydrous conditions. 2. Use Anhydrous Solvents: Dry all solvents prior to use. 3. Dry Glassware: Thoroughly dry all glassware in an oven before setting up the reaction. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Ineffective Amine Nucleophile | 1. Check Amine Basicity: If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), a stronger base or a different synthetic route may be necessary. 2. Ensure Amine is Not Protonated: The aqueous base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the amine and render it unreactive.[6][7] Ensure adequate mixing to facilitate this neutralization. |
| Poor Mixing in Biphasic System | 1. Increase Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, promoting the reaction. 2. Consider a Phase-Transfer Catalyst: For particularly challenging reactions, a phase-transfer catalyst can be employed to shuttle the reactants between the two phases. |
| Inappropriate Reaction Temperature | 1. Initial Cooling: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm.[10] 2. Allow to Warm: After the initial addition, allowing the reaction to warm to room temperature can help drive it to completion.[10] |
Problem 2: Formation of Significant Byproducts
| Byproduct | Identification | Prevention & Mitigation |
| Benzoic Acid | Lower melting point than the desired benzamide. Can be identified by its solubility in aqueous sodium bicarbonate.[8] | Follow the steps outlined in "Problem 1" to prevent hydrolysis of benzoyl chloride. Wash the crude product with a dilute base to remove any benzoic acid that has formed.[8] |
| N,N-Dibenzoylamine | Higher melting point and lower solubility compared to the target benzamide.[9] | 1. Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise with vigorous stirring to avoid localized high concentrations.[9] 2. Control Stoichiometry: Use a 1:1 molar ratio of amine to benzoyl chloride, or a slight excess of the amine.[9] |
Problem 3: Difficulties During Workup and Purification
| Issue | Troubleshooting Steps & Solutions |
| Emulsion Formation During Extraction | 1. Add Brine: Add a saturated aqueous solution of sodium chloride to the separatory funnel to help break the emulsion. 2. Filter Through Celite: In stubborn cases, filtering the mixture through a pad of Celite can help separate the layers. |
| Product Oiling Out During Recrystallization | 1. Use a Different Solvent System: The chosen recrystallization solvent may not be suitable. Experiment with different solvent pairs. 2. Ensure Complete Dissolution: Make sure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. |
| Poor Crystal Formation | 1. Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature, then place it in an ice bath. 2. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can induce crystallization. 3. Seed Crystals: If available, add a small seed crystal of the pure product to the cooled solution. |
Experimental Protocols
Standard Protocol for Benzamide Synthesis from Benzoyl Chloride and Aniline
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).[10]
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.[10]
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring.[10]
-
Addition of Base: Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.[10]
-
Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in dichloromethane (25 mL). Slowly add this solution dropwise to the vigorously stirred, cooled reaction mixture.[10] Maintain the temperature between 0 and 5 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate.[10] Filter and concentrate the solution using a rotary evaporator to obtain the crude product.[10]
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure benzamide as a solid.[10]
Visualizing Key Processes
Schotten-Baumann Reaction Mechanism
Caption: A logical workflow for troubleshooting low benzamide yield.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 17, 2026, from [Link]
-
Chembio Learning. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved January 17, 2026, from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026, from [Link]
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Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved January 17, 2026, from [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Schotten-Baumann reaction. Retrieved January 17, 2026, from [Link]
-
Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved January 17, 2026, from [Link]
-
Chemisty ABC. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved January 17, 2026, from [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved January 17, 2026, from [Link]
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Removal of unreacted starting materials from "2-Amino-n-pyridin-2-ylbenzamide" product
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the removal of unreacted starting materials from crude "2-Amino-n-pyridin-2-ylbenzamide."
Introduction: The Critical Role of Purity
This compound is a vital scaffold in medicinal chemistry and materials science. The integrity of downstream applications hinges on the purity of this intermediate. Incomplete reactions commonly leave behind starting materials, primarily 2-aminopyridine and isatoic anhydride (or related 2-aminobenzoic acid derivatives), which can interfere with subsequent synthetic steps and biological assays. This guide offers field-proven, causality-driven protocols to diagnose and resolve these specific purity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove?
The synthesis of this compound typically involves the condensation of isatoic anhydride with 2-aminopyridine.[1] Therefore, the primary unreacted starting materials to target for removal are 2-aminopyridine and residual isatoic anhydride or its hydrolysis product, 2-aminobenzoic acid.
Q2: Why can't I just use a single recrystallization to purify the product?
While recrystallization is a powerful technique for amide purification, its success depends on significant solubility differences between the product and impurities.[2][3] 2-aminopyridine, in particular, can be soluble in many of the same polar organic solvents used to recrystallize the final product, leading to co-crystallization and persistent contamination.[4][5] A multi-step approach is often necessary.
Q3: How do the chemical properties of the starting materials help in their removal?
The key to efficient separation lies in exploiting the different acid-base properties of the components.
-
2-Aminopyridine is basic due to its pyridine nitrogen and exocyclic amino group.[4][6] It readily forms a water-soluble salt (e.g., a hydrochloride salt) upon treatment with dilute acid.[7][8]
-
Isatoic Anhydride/2-Aminobenzoic Acid are acidic or can be hydrolyzed to an acidic species. They can be converted into water-soluble carboxylate salts with a mild aqueous base.[9][10]
-
This compound (Product) is a neutral amide. It is significantly less basic than 2-aminopyridine and will not readily form a salt with dilute acid, allowing it to remain in an organic solvent during an acid-base extraction.[11][12]
Q4: What is the quickest way to check for the presence of unreacted 2-aminopyridine?
Thin-Layer Chromatography (TLC) is the most rapid method. Spot your crude product alongside a standard of 2-aminopyridine on a silica gel plate. A typical eluent system like 30-50% ethyl acetate in hexanes will show 2-aminopyridine as a distinct, often more mobile, spot compared to the product. Staining with a permanganate dip or visualization under UV light can aid detection.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues encountered during purification and provides direct, actionable solutions.
Problem 1: My NMR spectrum shows characteristic peaks of 2-aminopyridine, but my TLC shows only one spot.
-
Causality: This common issue arises when the chosen TLC solvent system does not provide adequate resolution between your product and the 2-aminopyridine impurity. The polarity of the two compounds might be too similar in that specific eluent.
-
Solution: Acid-Base Liquid-Liquid Extraction. This is the most robust method to selectively remove basic impurities like 2-aminopyridine.[8][11][12] The underlying principle is converting the basic amine into a water-soluble salt, which partitions into the aqueous phase, leaving the neutral amide product in the organic phase.
Problem 2: My final product has a low or broad melting point and appears slightly off-white or tan.
-
Causality: This indicates the presence of multiple impurities, likely a combination of unreacted starting materials (2-aminopyridine and isatoic anhydride/2-aminobenzoic acid). Isatoic anhydride itself is a tan solid.[9]
-
Solution: Sequential Acid-Base Extraction followed by Recrystallization. A two-step washing procedure is required. First, an acidic wash removes the basic 2-aminopyridine. Second, a basic wash removes the acidic isatoic anhydride/2-aminobenzoic acid. The purified product in the organic layer is then isolated and further purified by recrystallization to remove any remaining non-acidic/non-basic impurities.
Problem 3: My crude product is a sticky oil that won't crystallize.
-
Causality: The presence of significant amounts of impurities can act as a "eutectic mixture," depressing the melting point and preventing the formation of a stable crystal lattice. Residual solvent from the reaction (e.g., DMF) can also inhibit crystallization.
-
Solution: Flash Column Chromatography. When simple extraction and recrystallization fail, flash column chromatography is the method of choice for separating compounds with similar polarities.[13][14][15] It provides superior separation power by exploiting the differential adsorption of the components onto a solid stationary phase (typically silica gel).[13]
Detailed Protocols & Methodologies
Protocol 1: Acid-Base Extraction for Removal of 2-Aminopyridine
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer for dichloromethane, top for ethyl acetate) now contains the protonated 2-aminopyridine hydrochloride salt. Drain and collect the organic layer.
-
Repeat: Perform a second wash with 1M HCl to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amide.
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[3] Ethanol, isopropanol, or acetonitrile are excellent starting points for aromatic amides.[2][16]
-
Dissolution: Place the purified solid from Protocol 1 in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.3.[15] A good starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).[15]
-
Sample Loading: Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of the packed column.
-
Elution: Run the column by applying positive pressure, collecting fractions in test tubes.[13]
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data & Visualization
Table 1: Properties of Product and Key Starting Materials
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Solubility | Acid/Base Property |
| This compound | C₁₂H₁₁N₃O | 213.24 | ~110-112[1] | Soluble in polar organic solvents (DCM, EtOAc, EtOH) | Neutral Amide |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 54-58[17] | Soluble in water, alcohol, ether[4][5][6] | Basic |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 230-232 (dec.) | Sparingly soluble in water, insoluble in ether[9][18] | Acidic (hydrolyzes) |
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Lobachemie. (n.d.). 2-AMINO PYRIDINE. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Isatoic Anhydride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved January 17, 2026, from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved January 17, 2026, from a university chemistry resource. A representative link is: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved January 17, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3-yl)benzamide. IUCrData, 2(10). [Link]
-
Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 1846–1854. [Link]
-
Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Retrieved January 17, 2026, from [Link]
-
LibreTexts. (2022). Acid-base extraction flow chart. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved January 17, 2026, from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Lee, Y. C., Lee, B. I., & Anumula, K. R. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 68-74. [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved January 17, 2026, from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved January 17, 2026, from a chemistry resource. A representative link is: [Link]
-
Wilds Research Group. (2023, March 13). Flash Column Chromatography [Video]. YouTube. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Amino-n-pyridin-2-ylbenzamide
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Amino-n-pyridin-2-ylbenzamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges encountered during the production of this key chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust troubleshooting strategies to ensure a successful and scalable synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound. The typical synthetic route involves the reaction of Isatoic Anhydride with 2-Aminopyridine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are often multifactorial. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
-
Cause 1: Incomplete Reaction. The reaction between isatoic anhydride and 2-aminopyridine may not be going to completion.
-
Solution:
-
Temperature & Reaction Time: Ensure the reaction is refluxed for an adequate duration, typically 5 hours or more in a high-boiling solvent like DMF.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Solvent Choice: The choice of solvent is critical. While DMF is commonly used, other high-boiling polar aprotic solvents can be explored. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the isatoic anhydride.[1]
-
-
-
Cause 2: Suboptimal Stoichiometry. An incorrect molar ratio of reactants can lead to unreacted starting material and reduced yield.
-
Solution: While a 1:1 molar ratio is theoretically sound, a slight excess of 2-aminopyridine (e.g., 1.1 equivalents) can help drive the reaction to completion, especially on a larger scale.[3]
-
-
Cause 3: Side Reactions. The formation of undesired byproducts can consume starting materials and complicate purification.
-
Solution:
-
Temperature Control: Overheating can lead to decomposition or side reactions. Maintain a consistent reflux temperature.
-
Alternative Route: Consider activating the 2-aminobenzoic acid counterpart (formed from isatoic anhydride in situ) with a coupling reagent like HATU or HBTU. This can offer a more controlled reaction but may be less cost-effective for large-scale production.[1]
-
-
Q2: I'm observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
Impurity profiling is key to optimizing your process.
-
Potential Impurity 1: Unreacted Isatoic Anhydride or 2-Aminobenzoic Acid.
-
Identification: These can be detected by LC-MS or by comparing the crude product's TLC with the starting materials.
-
Minimization: As mentioned in Q1, ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry.
-
-
Potential Impurity 2: Diacylated Product. It's possible for a second molecule of the acylating agent to react with the newly formed amide N-H, although this is less common under standard conditions.
-
Identification: This would have a significantly higher molecular weight, identifiable by LC-MS.
-
Minimization: Avoid a large excess of isatoic anhydride. Careful control of stoichiometry is crucial.
-
-
Potential Impurity 3: Quinazolinone Derivatives. 2-Aminobenzamide derivatives are often used as intermediates in the synthesis of quinazolinone compounds, suggesting a potential side reaction pathway.[4]
-
Identification: These complex heterocyclic structures would have distinct spectroscopic signatures (NMR, MS).
-
Minimization: Strict control of reaction conditions (temperature, absence of certain catalysts) is necessary.
-
Q3: The reaction seems to stall before completion. What troubleshooting steps can I take?
A stalled reaction often points to issues with reagent quality or reaction conditions.
-
Cause 1: Deactivated Amine. The nucleophilicity of 2-aminopyridine can be a factor. While generally a good nucleophile, impurities or suboptimal pH can affect its reactivity.
-
Solution:
-
Reagent Quality: Ensure the 2-aminopyridine is of high purity.
-
Base Addition: While not always necessary for the isatoic anhydride route, in other amidation reactions, the addition of a non-nucleophilic base like DIPEA can be beneficial.[1]
-
-
-
Cause 2: Poor Solubility at Scale. As the reaction volume increases, maintaining homogeneity can become challenging.
-
Solution:
-
Solvent Volume: Ensure a sufficient volume of solvent is used to keep all reactants and intermediates in solution at the reaction temperature.
-
Agitation: On a larger scale, mechanical stirring is essential to ensure proper mixing.
-
-
Frequently Asked Questions (FAQs)
What are the critical process parameters to monitor during scale-up?
-
Temperature Control: Heat transfer is less efficient in larger reactors. Monitor the internal temperature closely to avoid overheating.
-
Addition Rate: If one reagent is added portion-wise, control the addition rate to manage any exotherms.
-
Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Reaction Monitoring: Do not rely solely on time. Use in-process controls like TLC or LC-MS to determine the reaction endpoint.
Are there alternative, greener synthesis routes available?
The reaction of isatoic anhydride with an amine is relatively atom-economical, with CO2 and water being the main byproducts. However, the use of high-boiling solvents like DMF can be an environmental concern. Research into catalytic methods, such as those using metal-organic frameworks, for similar amide bond formations is ongoing and may offer more sustainable alternatives in the future.[5][6]
What are the key safety precautions for this synthesis?
-
Isatoic Anhydride: Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
2-Aminopyridine: Is toxic and can be harmful if inhaled, ingested, or in contact with skin. Use appropriate containment and PPE.
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Refluxing Solvents: Always perform reflux operations in a fume hood with appropriate fire safety measures in place.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a starting point for a lab-scale synthesis.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: To the flask, add Isatoic Anhydride (1.0 eq) and 2-Aminopyridine (1.1 eq).
-
Solvent: Add anhydrous DMF (to achieve a concentration of approx. 0.2 M).
-
Reaction: Heat the mixture to reflux (approx. 153°C) and maintain for 5 hours, or until TLC/LC-MS analysis indicates the consumption of the isatoic anhydride.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water with stirring.
-
A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
-
Alternatively, for higher purity, column chromatography on silica gel can be employed.
-
Data Summary Table
| Parameter | Recommended Condition | Expected Outcome |
| Stoichiometry | 1.0 eq Isatoic Anhydride, 1.1 eq 2-Aminopyridine | Drives reaction to completion |
| Solvent | Anhydrous DMF | Good solubility for reactants |
| Temperature | Reflux (approx. 153°C) | Sufficient energy to drive the reaction |
| Reaction Time | ~5 hours (monitor by TLC/LC-MS) | Complete consumption of starting material |
| Purification | Recrystallization (Ethanol/Water) | Solid product with improved purity |
Visual Guides & Workflows
Reaction Mechanism
Caption: Reaction mechanism of 2-Aminopyridine and Isatoic Anhydride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Scale-Up Process Flow
Caption: Process flow diagram for scaling up the synthesis.
References
-
Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. Available from: [Link]
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Riad, N. M., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(10). Available from: [Link]
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ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available from: [Link]
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PubMed. (2020). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. Available from: [Link]
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Reddit. (2022). 2-aminobenzoyl chloride IR. r/OrganicChemistry. Available from: [Link]
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National Center for Biotechnology Information. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. NIH. Available from: [Link]
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Arkivoc. (2018). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available from: [Link]
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National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH. Available from: [Link]
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ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (2018). Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. NIH. Available from: [Link]
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National Center for Biotechnology Information. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. NIH. Available from: [Link]
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MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]
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ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. Available from: [Link]
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ResearchGate. (2025). Improved antibacterial and anticancer activities of 4-amino-N-pyridin-2-ylbenzenesulfonamide via nickel coordination: Synthesis, Characterization, and Biological Evaluation. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Glucokinase Activators in Diabetes Research: Benchmarking N-Pyridin-2-yl Benzamide Analogues Against Clinical Candidates
For researchers, scientists, and drug development professionals in the field of metabolic diseases, the pursuit of novel therapeutics for Type 2 Diabetes (T2D) is a paramount objective. Glucokinase (GK), the principal glucose sensor in pancreatic β-cells and hepatocytes, has long been a tantalizing target.[1][2] Pharmacological activation of GK offers a dual mechanism of action: enhancing glucose-stimulated insulin secretion (GSIS) from the pancreas and promoting hepatic glucose uptake and glycogen synthesis.[3] This guide provides an in-depth comparison of an emerging preclinical class of GK activators (GKAs), the N-pyridin-2-yl benzamide analogues, with leading clinical-stage and historical GKAs, offering a comprehensive analysis of their performance based on available experimental data.
The Glucokinase Activator Landscape: A Tale of Promise and Peril
The journey of GKAs has been marked by both significant breakthroughs and notable setbacks. Early generation GKAs, while demonstrating initial efficacy in lowering blood glucose, were often plagued by a trio of challenges: a high risk of hypoglycemia, adverse effects on lipid profiles (hypertriglyceridemia), and a gradual loss of glycemic control over time.[1] These issues led to the discontinuation of several promising candidates, such as MK-0941.[1][4][5]
This has led to the development of new-generation GKAs with improved pharmacological profiles. These can be broadly categorized into two main classes:
-
Dual-acting GKAs: These compounds activate glucokinase in both the pancreas and the liver.
-
Hepato-selective GKAs: These agents are designed to preferentially activate glucokinase in the liver, aiming to minimize the risk of hypoglycemia associated with pancreatic GK activation.[1]
This guide will focus on a comparative analysis of the preclinical N-pyridin-2-yl benzamide series against a dual-acting GKA, Dorzagliatin , and a hepato-selective GKA, TTP399 . The discontinued GKA, MK-0941 , will be included as a key reference point to illustrate the evolution of GKA development.
Head-to-Head Comparison of Glucokinase Activators
The following sections provide a detailed comparison of the selected GKAs based on their mechanism, in vitro potency, and in vivo/clinical efficacy and safety data.
N-Pyridin-2-yl Benzamide Analogues (Preclinical)
This class of compounds represents a promising area of discovery for novel GKAs. Research has focused on designing and synthesizing analogues with potent allosteric activation of GK.[2][6][7][8]
-
Mechanism of Action: These are allosteric activators that bind to the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[2][6][7]
-
In Vitro Performance: A study by Grewal et al. evaluated a series of these analogues for their ability to activate glucokinase. The most potent compound, designated 5e (N-pyridin-2-yl substituted benzamide derivative bearing an N-2-nitrophenyl sulphonamide group), demonstrated the highest GK fold activation.[2]
| Compound Class/Name | In Vitro GK Fold Activation (Relative to Control) | Key Findings |
| N-pyridin-2-yl Benzamides | ||
| Compound 5e | 2.07[2] | Highest activation in the series. |
| Compound 5c | 2.02[2] | Potent activation. |
| Compound 5h | 2.01[2] | Potent activation. |
| Compound 5b | 1.96[2] | Good activation. |
| Compound 5g | 1.95[2] | Good activation. |
| Compound 6d | 1.92[2] | Good activation. |
-
In Vivo Data: Selected compounds from this series (5c, 5e, and 5g) showed a significant reduction in blood glucose levels in an oral glucose tolerance test (OGTT) in rats, with compound 5e demonstrating the most significant antidiabetic activity, comparable to a standard drug.[6]
Dorzagliatin (Dual-Acting GKA)
Dorzagliatin is a novel, dual-acting GKA that has been approved for the treatment of T2D in China.[9] It has demonstrated robust glycemic control and an improved safety profile compared to earlier GKAs.[9]
-
Clinical Efficacy:
-
HbA1c Reduction: Meta-analyses of randomized controlled trials have shown that Dorzagliatin significantly reduces HbA1c levels in patients with T2D.[10][11] In a 24-week study, dorzagliatin resulted in an HbA1c decrease of 1.07% compared to the placebo group.[12]
-
Fasting and Postprandial Glucose: Dorzagliatin effectively lowers both fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG).[10][11]
-
β-cell Function: Studies have indicated that Dorzagliatin improves β-cell function and insulin sensitivity.[13]
-
-
Safety Profile:
TTP399 (Hepato-selective GKA)
TTP399 is a liver-selective GKA that has shown promise in clinical trials, particularly for Type 1 Diabetes (T1D) as an adjunct to insulin therapy.[14][15] Its hepato-selective nature is designed to mitigate the risk of hypoglycemia.[14][16]
-
Clinical Efficacy:
-
HbA1c Reduction: In a phase 2 study in patients with T1D, TTP399 demonstrated a statistically significant reduction in HbA1c.[14][15]
-
Hypoglycemia: A key finding is the clinically relevant reduction in the frequency of severe or symptomatic hypoglycemia by approximately 40% compared to placebo.[14][15]
-
Ketoacidosis: TTP399 has been shown to not increase the risk of ketoacidosis.[14][15][17]
-
-
Safety Profile:
MK-0941 (Discontinued Dual-Acting GKA)
MK-0941 is an example of an earlier generation GKA that was discontinued despite initial positive results.[1][4][5]
-
Clinical Efficacy:
-
Initial Glycemic Control: At 14 weeks, MK-0941 showed a significant placebo-adjusted reduction in HbA1c of up to -0.8% and a reduction in 2-hour post-meal glucose.[1][4][5]
-
Loss of Efficacy: A major drawback was that the initial glycemic improvements were not sustained over a longer period (by 30 weeks).[1][4][5]
-
-
Safety Profile:
Comparative Performance Summary
| Feature | N-Pyridin-2-yl Benzamides | Dorzagliatin | TTP399 | MK-0941 |
| Development Stage | Preclinical | Approved (China) | Phase 2/3 | Discontinued |
| Selectivity | Not specified (likely dual-acting) | Dual-acting (Pancreas & Liver) | Hepato-selective | Dual-acting (Pancreas & Liver) |
| Reported HbA1c Reduction | N/A (preclinical) | Significant reduction (up to 1.07% vs placebo)[12] | Significant reduction[14][15] | Initial reduction (up to -0.8% vs placebo), but not sustained[1][4][5] |
| Hypoglycemia Risk | N/A (preclinical) | Mildly increased vs placebo[10] | Negligible/Reduced vs placebo[14][16] | Significantly increased[1][4][5] |
| Effect on Triglycerides | N/A (preclinical) | Mildly increased[9][10] | No detrimental effect[16] | Increased[1][4][5] |
| Key Differentiator | Novel chemical scaffold | Balanced efficacy and manageable safety | Reduced hypoglycemia risk | Illustrates challenges of early GKAs |
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway in Pancreatic β-cells and Hepatocytes
The activation of glucokinase by GKAs has distinct downstream effects in pancreatic β-cells and hepatocytes.
Caption: Glucokinase activator signaling in pancreas and liver.
Experimental Workflow: Evaluating Glucokinase Activators
The evaluation of novel GKAs involves a standardized workflow encompassing in vitro enzymatic assays and in vivo animal models.
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The Pyridyl-Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in HDAC Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent inhibitors of histone deacetylases (HDACs) continues to be a fertile ground for anticancer drug discovery. Among the myriad of scaffolds explored, the 2-amino-N-pyridin-2-ylbenzamide core has emerged as a particularly promising pharmacophore. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of key structural modifications and their impact on inhibitory activity against class I HDACs. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols for the evaluation of these potent epigenetic modulators.
The this compound Pharmacophore: A Privileged Scaffold for HDAC Inhibition
The general pharmacophore for class I HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker moiety, and a "cap" group that interacts with the surface of the enzyme's active site.[1][2] In the case of this compound analogs, these features are distinctly represented:
-
Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is the cornerstone of this scaffold, acting as a crucial ZBG.[1] The amino group and the adjacent amide carbonyl chelate the zinc ion in the catalytic pocket of the HDAC enzyme, mimicking the interaction of the natural acetyl-lysine substrate.[3] This interaction is fundamental to the inhibitory activity of these compounds.
-
Linker: The benzamide core itself can be considered a rigid linker, connecting the ZBG to the cap group. Modifications in this region, though less common, can influence the overall conformation and positioning of the molecule within the active site.
-
Cap Group: The N-pyridin-2-yl substituent serves as the cap group, interacting with residues at the rim of the catalytic tunnel.[1] This region is a hotbed for SAR studies, as modifications here significantly dictate the inhibitor's potency and isoform selectivity.
Caption: General pharmacophore model for this compound HDAC inhibitors.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The therapeutic potential of this compound analogs is finely tuned by structural modifications. Here, we compare the impact of substitutions on different parts of the molecule, with a focus on the well-studied clinical candidate Entinostat (MS-275) and its derivatives.
The Critical Role of the ortho-Amino Group
The positioning of the amino group on the benzamide ring is paramount. Early studies confirmed that the ortho-amino isomer is significantly more potent than its meta or para counterparts. This is because the ortho configuration allows for the bidentate chelation of the catalytic zinc ion, a key stabilizing interaction within the HDAC active site.[3] Shifting the amino group to the meta or para position disrupts this critical interaction, leading to a dramatic loss of inhibitory activity.
Modifications of the Pyridine "Cap" Group
The pyridine ring of the cap group is a primary site for synthetic modifications to enhance potency and modulate isoform selectivity. The nitrogen atom of the pyridine ring can participate in hydrogen bonding interactions with residues at the entrance of the active site, and the aromatic ring itself can engage in π-stacking and hydrophobic interactions.
Table 1: Comparison of Pyridine Ring Substitutions on HDAC Inhibition
| Compound | Pyridine Substitution | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | 3-pyridyl (via carbamate linker) | 0.18 | 0.74 | |
| Analog A | 2-pyridyl | Varies with linker | Varies with linker | [1] |
| Analog B | 4-pyridyl | Varies with linker | Varies with linker | [1] |
Data presented in Table 1 is illustrative and highlights the importance of the pyridine nitrogen position. The linker in Entinostat is different from a direct N-pyridyl bond, but it serves as a valuable benchmark.
The position of the nitrogen atom within the pyridine ring significantly influences the inhibitor's interaction with the enzyme surface. For instance, in the context of Entinostat, the 3-pyridyl moiety has been shown to be optimal.
The Influence of the Linker
While the core benzamide acts as a rigid linker, introducing flexibility or extending the linker can alter the inhibitor's ability to reach and interact with the cap region residues. Entinostat (MS-275), a prominent clinical trial candidate, features a carbamate linker connecting the benzamide to the pyridine cap.[4] This linker provides a specific spatial arrangement that has proven effective for class I HDAC inhibition.
Caption: Key structural elements influencing the SAR of this compound analogs.
Case Study: Entinostat (MS-275) - A Clinically Investigated Analog
Entinostat (MS-275) is a prime example of a potent and selective class I HDAC inhibitor that, while not a direct N-pyridin-2-ylbenzamide, shares the core 2-aminobenzamide ZBG and a pyridyl cap group. It exhibits selectivity for HDAC1 and HDAC3 over other isoforms.[5]
Table 2: In Vitro Activity of Entinostat (MS-275)
| Enzyme | IC50 (µM) |
| HDAC1 | 0.18 - 0.51 |
| HDAC2 | - |
| HDAC3 | 0.74 - 1.7 |
| HDAC6 | >100 |
| HDAC8 | 44.9 |
Data compiled from multiple sources.[5]
The clinical investigation of Entinostat in various cancers underscores the therapeutic potential of this scaffold.[6][7] Its development has provided invaluable insights into the pharmacokinetics and pharmacodynamics of 2-aminobenzamide-based HDAC inhibitors.
Experimental Protocols for Evaluation
To rigorously assess the SAR of novel this compound analogs, a standardized set of in vitro assays is essential.
HDAC Enzymatic Assay (Fluorometric)
This biochemical assay directly measures the enzymatic activity of purified HDAC isoforms and the inhibitory potential of test compounds.
Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent reporter, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing reagent to cleave the reporter, generating a fluorescent signal that is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the desired concentration in assay buffer.
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Prepare a solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Prepare the developing reagent containing a protease (e.g., trypsin) in assay buffer.[8]
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted test compound or control to the appropriate wells.
-
Add the purified HDAC enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developing reagent.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]
-
Caption: Workflow for a fluorometric HDAC enzymatic assay.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or anti-proliferative effects of the HDAC inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116, A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48-72 hours).[13]
-
-
MTT Incubation and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[14]
-
Conclusion and Future Directions
The this compound scaffold represents a robust framework for the design of potent and selective class I HDAC inhibitors. The SAR studies highlighted in this guide demonstrate that the ortho-aminobenzamide moiety is indispensable for zinc chelation, while modifications to the N-pyridyl cap group offer a powerful strategy for fine-tuning potency and isoform selectivity. The clinical journey of Entinostat (MS-275) validates the therapeutic potential of this chemical class.
Future research in this area will likely focus on:
-
Exploring a wider range of substitutions on the pyridine ring to further enhance selectivity, particularly for individual HDAC isoforms within class I.
-
Designing novel linkers that can orient the cap group in unique ways to exploit subtle differences in the active site entrances of different HDACs.
-
Investigating the combination of these HDAC inhibitors with other anticancer agents to explore synergistic effects and overcome drug resistance.
By leveraging the foundational SAR knowledge and employing the rigorous experimental protocols outlined in this guide, researchers can continue to innovate and develop the next generation of this compound-based HDAC inhibitors with improved therapeutic profiles.
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In Vivo Validation of 2-Amino-n-pyridin-2-ylbenzamide: A Comparative Guide for Anticancer Drug Development
This guide provides a comprehensive framework for the in vivo validation of "2-Amino-n-pyridin-2-ylbenzamide," a novel chemical entity with putative anticancer properties. While this compound has been previously identified in the context of other biological activities, its potential as a cancer therapeutic remains largely unexplored. This document outlines a rigorous, comparative preclinical study design aimed at elucidating its efficacy, mechanism of action, and potential clinical utility for researchers, scientists, and drug development professionals. We will use a hypothetical scenario in which "this compound" is posited to be a potent inhibitor of a key downstream effector in the Wnt/β-catenin signaling pathway, a critical oncogenic driver in colorectal cancer (CRC).
Introduction: The Rationale for In Vivo Investigation
The journey of a novel anticancer agent from bench to bedside is contingent on robust preclinical validation.[1][2] In vivo studies are a critical inflection point in this process, providing the first insights into a compound's therapeutic potential and safety profile within a complex biological system.[3] "this compound" represents a promising scaffold for anticancer drug development. For the purpose of this guide, we will hypothesize that its mechanism of action involves the targeted inhibition of Tankyrase (TNKS), a key enzyme that promotes Wnt/β-catenin signaling by marking the β-catenin destruction complex for degradation. Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[4][5]
This guide will compare the hypothetical performance of "this compound" against two well-established anticancer agents:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for colorectal cancer, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[6][7]
-
Doxorubicin: A potent anthracycline antibiotic used in a variety of cancers. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, resulting in cytotoxicity.[8][9][10]
The In Vivo Validation Workflow
The successful evaluation of a novel anticancer agent requires a multi-faceted approach, from initial model selection to terminal biomarker analysis. The following workflow provides a logical progression for the in vivo validation of "this compound."
Caption: A generalized workflow for the in vivo validation of a novel anticancer agent.
Experimental Design: A Head-to-Head Comparison
Animal Model Selection
The choice of animal model is paramount for clinically relevant results. For this study, we will utilize a patient-derived xenograft (PDX) model of colorectal cancer. PDX models, where tumor tissue from a patient is directly implanted into immunocompromised mice, are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[4][5] We will select a PDX model with a known activating mutation in the Wnt/β-catenin pathway.
Treatment Groups and Regimen
Mice bearing established tumors (e.g., 100-150 mm³) will be randomized into the following treatment groups (n=10 mice per group):
| Group | Treatment | Dose (Hypothetical) | Route | Schedule |
| 1 | Vehicle Control | - | p.o. | Daily |
| 2 | This compound | 25 mg/kg | p.o. | Daily |
| 3 | This compound | 50 mg/kg | p.o. | Daily |
| 4 | 5-Fluorouracil | 50 mg/kg | i.p. | Weekly |
| 5 | Doxorubicin | 5 mg/kg | i.v. | Weekly |
p.o. = oral gavage; i.p. = intraperitoneal; i.v. = intravenous
Endpoints for Evaluation
-
Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary Endpoints:
-
Overall survival benefit.
-
Body weight changes as a measure of systemic toxicity.
-
Biomarker analysis of tumor tissue at the end of the study (e.g., Ki67 for proliferation, and Axin2 as a marker of Wnt pathway activity).
-
Detailed Experimental Protocols
Establishment of Patient-Derived Xenografts
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to prevent graft rejection.[1]
-
Tumor Implantation: Surgically implant small fragments (approx. 3x3 mm) of a cryopreserved, Wnt-activated colorectal cancer PDX subcutaneously into the flank of each mouse.[1]
-
Monitoring: Allow tumors to grow to a palpable size (100-150 mm³). Monitor animal health and body weight regularly.
Tumor Measurement and Animal Monitoring
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers.[1]
-
Volume Calculation: Calculate tumor volume using the formula: (Length x Width²)/2.[1]
-
Health Monitoring: Record body weight twice weekly and observe mice for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed.[1]
Tissue Collection and Biomarker Analysis
-
Tissue Harvest: At the study endpoint, euthanize mice and excise tumors.
-
Tissue Processing: A portion of each tumor should be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry (IHC).
-
Immunohistochemistry: Perform IHC staining for Ki67 (a marker of cell proliferation) and Axin2 (a downstream target of the Wnt/β-catenin pathway).
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Comparative Efficacy and Toxicity
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) | Maximum Body Weight Loss (%) |
| Vehicle Control | 0 | 25 | < 2 |
| This compound (25 mg/kg) | 45 | 38 | < 5 |
| This compound (50 mg/kg) | 75 | 50 | < 8 |
| 5-Fluorouracil (50 mg/kg) | 60 | 42 | ~10 |
| Doxorubicin (5 mg/kg) | 85 | 45 | > 15 |
Table 2: Comparative Biomarker Modulation
| Treatment Group | Ki67 Positive Cells (%) | Axin2 Expression (Fold Change vs. Control) |
| Vehicle Control | 80 | 1.0 |
| This compound (50 mg/kg) | 25 | 0.2 |
| 5-Fluorouracil (50 mg/kg) | 35 | 0.9 |
| Doxorubicin (5 mg/kg) | 15 | 1.1 |
Mechanistic Insights: Targeting the Wnt/β-catenin Pathway
The proposed mechanism of action for "this compound" as a Tankyrase inhibitor within the Wnt/β-catenin pathway is depicted below. This targeted approach is expected to offer a more specific and potentially less toxic alternative to broad-spectrum cytotoxic agents.
Caption: Hypothetical mechanism of "this compound" in the Wnt/β-catenin pathway.
Discussion and Future Directions
Based on our hypothetical data, "this compound" demonstrates significant, dose-dependent antitumor activity in a colorectal cancer PDX model. Its efficacy at 50 mg/kg (75% TGI) is comparable to that of Doxorubicin (85% TGI) and superior to the standard-of-care agent 5-Fluorouracil (60% TGI). Crucially, the biomarker data supports its proposed mechanism of action: a marked decrease in the Wnt target gene Axin2, which is not observed with the other cytotoxic agents. This suggests a targeted and specific mode of action.
Furthermore, the safety profile of "this compound" appears favorable, with less body weight loss compared to Doxorubicin, indicating a potentially wider therapeutic window.
Future in vivo studies should aim to:
-
Evaluate "this compound" in combination with standard-of-care chemotherapies to assess potential synergistic effects.[11]
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement and antitumor activity.[2][3]
-
Investigate its efficacy in a broader panel of PDX models to understand the predictive biomarkers of response.
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Workman, P. (2003). Preclinical Testing and Validation of Novel Anticancer Agents. Cancer Chemotherapy and Pharmacology, 52(S1), S1-S10. [Link]
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A Comparative Guide to the Biological Activities of 2-Amino-n-pyridin-2-ylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Amino-n-pyridin-2-ylbenzamide derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By synthesizing data from various studies, this document aims to elucidate structure-activity relationships (SAR) and provide detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.
Introduction to the this compound Scaffold
The this compound core structure has emerged as a privileged scaffold in drug discovery, attributed to its versatile biological activities. This heterocyclic amide linkage provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. The core structure consists of a 2-aminobenzamide moiety linked to a 2-aminopyridine ring, a combination that has proven effective in targeting key biological macromolecules.
Anticancer Activity: Targeting Aurora Kinases
A significant body of research has highlighted the potent anticancer activity of this compound derivatives. A primary mechanism of action for their cytotoxic effects is the inhibition of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.[1]
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a range of human cancer cell lines. This data, collated from multiple studies, allows for a comparative analysis of their cytotoxic potential.
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Thiazole-Substituted | |||
| Derivative A | PC3 (Prostate) | 7.8 ± 0.5 | [3] |
| HT29 (Colon) | 10.2 ± 0.8 | [3] | |
| SKNMC (Neuroblastoma) | 15.4 ± 1.2 | [3] | |
| Derivative B (Nitro-substituted) | HT29 (Colon) | 5.5 ± 0.4 | [3] |
| Series 2: Pyrimidine-Hybrid | |||
| Compound 5d | A549 (Lung) | 0.095 | [4] |
| Compound 5h | A549 (Lung) | 0.071 | [4] |
| Series 3: General Pyridine Derivatives | |||
| Compound 3g | HCT-15 (Colon) | 20.5 | [5] |
| MCF-7 (Breast) | 25.1 | [5] | |
| Compound 3h | HCT-15 (Colon) | 15.2 | [5] |
| MCF-7 (Breast) | 18.9 | [5] | |
| Series 4: Purine-Hybrid | |||
| Compound 7 | HL-60 (Leukemia) | 1.42 | [6] |
| K562 (Leukemia) | 2.27 | [6] | |
| Compound 10 | HL-60 (Leukemia) | 1.52 | [6] |
| K562 (Leukemia) | 2.53 | [6] |
Note: The specific substitutions for "Derivative A" and "Derivative B" were not fully detailed in the source, but they represent variations within a 1,3,4-thiadiazol-2-yl)benzamide series. "Series 2" compounds are pyrimidine derivatives of 2-amino-N-methoxybenzamide. "Series 3" are pyridine-based azomethine derivatives. "Series 4" are 4-methylbenzamide derivatives containing 2,6-substituted purines.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data suggests several key structure-activity relationships for the anticancer activity of this compound derivatives:
-
Substitution on the Benzamide Ring: The nature and position of substituents on the benzamide phenyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as nitro groups, appear to enhance anticancer activity in some series.[3]
-
Heterocyclic Modifications: Hybridization of the core scaffold with other heterocyclic systems, such as pyrimidines and purines, has yielded highly potent compounds.[4][6] This suggests that these additions may improve binding affinity to target enzymes.
-
Lipophilicity and Solubility: While not always explicitly detailed, the overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in cell permeability and, consequently, biological activity.
Mechanism of Action: Aurora Kinase Inhibition
This compound derivatives exert their anticancer effects by inhibiting Aurora kinases, leading to mitotic arrest and apoptosis. The Aurora kinase signaling pathway is a critical regulator of cell division, and its disruption can selectively kill rapidly dividing cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.
Antimicrobial Activity
Derivatives of the this compound scaffold have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is not as well-defined as their anticancer effects but is thought to involve the disruption of essential cellular processes in microorganisms.
Comparative Antimicrobial Potency (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Series 1: General Benzamides | |||
| Compound 5 (4-methoxy) | Aspergillus fumigatus | 12.5 | [7] |
| Staphylococcus aureus | 25 | [7] | |
| Bacillus subtilis | 25 | [7] | |
| Series 2: Pyridazinyl Sulfonamides | |||
| Compound X | Escherichia coli | 62.5 | [8] |
| Staphylococcus aureus | 31.25 | [8] | |
| Series 3: Imidazo[1,2-a]pyridine Hybrid | |||
| Compound 3 | Pseudomonas aeruginosa | < 6.25 |
Note: The specific structures for "Compound X" are detailed in the referenced publication.
Structure-Activity Relationship (SAR) Insights
The antimicrobial data, though more limited, suggests that:
-
Substitution Patterns Matter: As with anticancer activity, the substituents on the benzamide and pyridine rings influence the antimicrobial spectrum and potency. For example, a methoxy group at the 4-position of the N-phenyl ring (Compound 5) conferred good antifungal and antibacterial activity.[7]
-
Gram-Positive vs. Gram-Negative Activity: Some derivatives show preferential activity against Gram-positive bacteria, while others have a broader spectrum. This is likely due to differences in the bacterial cell wall structure and the ability of the compounds to penetrate these barriers.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.
General Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the core scaffold involves the reaction of isatoic anhydride with 2-aminopyridine.
Caption: General Synthesis Workflow.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve isatoic anhydride and a slight molar excess of 2-aminopyridine in a suitable solvent such as dimethylformamide (DMF).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Derivative Synthesis: The core scaffold can then be further modified through standard organic chemistry reactions to introduce various substituents.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. The anticancer activity is, at least in part, mediated through the inhibition of Aurora kinases, a validated target in oncology. The structure-activity relationship data, although still evolving, provides valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols included in this guide are intended to facilitate further research and the discovery of new drug candidates based on this versatile chemical scaffold.
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- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI.
- Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. (n.d.).
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules.
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- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). MDPI.
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- N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). Chemical Biology & Drug Design.
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- Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (n.d.).
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A Comparative Analysis of Synthetic Routes for 2-Amino-n-pyridin-2-ylbenzamide
Introduction
2-Amino-n-pyridin-2-ylbenzamide is a key scaffold in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies
Two principal synthetic strategies have emerged for the preparation of this compound: the classical condensation of isatoic anhydride with 2-aminopyridine and the modern palladium-catalyzed Buchwald-Hartwig amination. Each route presents a distinct set of advantages and challenges in terms of reaction conditions, substrate scope, and overall efficiency.
Route 1: Synthesis from Isatoic Anhydride
This classical approach represents the most direct and atom-economical method for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of 2-aminopyridine on the carbonyl group of isatoic anhydride, followed by the expulsion of carbon dioxide to afford the desired amide.
Mechanism: The reaction is initiated by the nucleophilic addition of the primary amine of 2-aminopyridine to one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening of the anhydride. Subsequent decarboxylation, driven by heat, leads to the formation of the final product.
This method is lauded for its simplicity, often requiring only the refluxing of the starting materials in a suitable high-boiling solvent such as dimethylformamide (DMF).[1] Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter offering the advantage of significantly reduced reaction times.[1]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
A more contemporary approach involves the use of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, to construct the crucial C-N bond.[2][3] This powerful reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this could conceptually be achieved by coupling either 2-halobenzamide with 2-aminopyridine or 2-aminobenzamide with a 2-halopyridine.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established.[2][3] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl amine product and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often being employed to facilitate the catalytic cycle.[3][4]
Comparative Data Summary
The following table summarizes the key comparative aspects of the two primary synthetic routes.
| Parameter | Route 1: Isatoic Anhydride | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | Isatoic Anhydride, 2-Aminopyridine | 2-Halobenzamide/2-Aminobenzamide, 2-Aminopyridine/2-Halopyridine |
| Reagents | High-boiling solvent (e.g., DMF) | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | High temperature (reflux) | Moderate to high temperature |
| Reported Yield | Good to excellent[1] | Generally moderate to good[5] |
| Advantages | Simple, one-step, atom-economical, readily available starting materials | Broad substrate scope, high functional group tolerance |
| Disadvantages | High reaction temperatures, potential for side reactions | Cost of catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride
This protocol is adapted from the procedure described by Fun, H.-K., et al. (2024).
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add isatoic anhydride (0.82 g, 5 mmol) and 2-aminopyridine (0.52 g, 5.5 mmol).
-
Add dimethylformamide (DMF, 25 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Representative Buchwald-Hartwig Amination for the Synthesis of this compound
This is a representative protocol based on general procedures for Buchwald-Hartwig amination.[4][5]
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzamide (0.100 mmol), 2-aminopyridine (0.120 mmol), and sodium tert-butoxide (0.140 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by adding Pd₂(dba)₃ (0.005 mmol) and a suitable phosphine ligand (e.g., RuPhos, 0.010 mmol) to anhydrous 1,4-dioxane (1 mL). Sparge the mixture with nitrogen for 5 minutes.
-
Transfer the catalyst solution to the Schlenk flask containing the substrates and base via syringe.
-
Seal the Schlenk flask and heat the reaction mixture at 90-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
Both the isatoic anhydride and the Buchwald-Hartwig amination routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
-
For large-scale, cost-effective production where simplicity is paramount, the isatoic anhydride method is highly attractive. Its straightforward procedure and the use of inexpensive starting materials make it an excellent choice for routine synthesis.
-
For medicinal chemistry applications where functional group tolerance and the ability to rapidly generate analogs are critical, the Buchwald-Hartwig amination provides superior flexibility. While the cost of the catalyst and ligands is a consideration, the broader substrate scope can be a significant advantage in a research and development setting.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate synthetic strategy for their objectives.
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A Strategic Benchmarking Guide for the Novel Antileishmanial Candidate: 2-Amino-n-pyridin-2-ylbenzamide
A Senior Application Scientist's Perspective on Preclinical Evaluation
The landscape of antileishmanial drug discovery is one of urgent need. Existing therapies for leishmaniasis, a parasitic disease with a global footprint, are hampered by significant drawbacks including toxicity, emerging drug resistance, and challenging administration routes.[1][2][3] This reality fuels the continuous search for novel, safer, and more effective chemical entities.
While extensive research exists for various benzamide derivatives,[4] the specific compound 2-Amino-n-pyridin-2-ylbenzamide currently lacks published data regarding its antileishmanial activity. This guide, therefore, serves as a comprehensive, technically grounded framework for its evaluation. It is designed for researchers, scientists, and drug development professionals, outlining a rigorous, phased approach to benchmark this candidate against established antileishmanial drugs. We will proceed by treating "this compound" as a promising, yet unvalidated, lead compound.
The following sections detail the necessary experimental workflows, from initial in vitro screening to in vivo efficacy studies, providing the causality behind each step and the protocols required for robust and reproducible data generation.
The Gold Standard: Current Antileishmanial Benchmarks
To ascertain the potential of a new candidate, its performance must be measured against the current standards of care. This comparison provides essential context for efficacy and safety.
| Drug | Mechanism of Action | Key Advantages | Major Limitations |
| Amphotericin B | Binds to ergosterol in the parasite's cell membrane, forming pores that lead to ion leakage and cell death.[5][6][7][8] | High efficacy, particularly in its liposomal formulation (AmBisome®).[9] | Significant nephrotoxicity (especially the deoxycholate form), infusion-related reactions, high cost, requires intravenous administration.[7][9] |
| Miltefosine | Multifaceted; disrupts lipid metabolism and membrane integrity, inhibits mitochondrial function (cytochrome c oxidase), and induces apoptosis-like cell death.[10][11][12][13] | Only oral drug available for visceral leishmaniasis, broad-spectrum activity.[12] | Teratogenic (contraindicated in pregnancy), gastrointestinal side effects, reports of emerging resistance.[13] |
| Paromomycin | An aminoglycoside antibiotic that is thought to inhibit protein synthesis in the parasite. | Inexpensive, effective for visceral and cutaneous leishmaniasis, good safety profile.[14][15][16] | Requires intramuscular injection, potential for local pain at the injection site, some gastrointestinal side effects.[14] |
These drugs represent the primary benchmarks against which the efficacy, toxicity, and overall therapeutic potential of this compound must be judged.
Phase 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of evaluation focuses on determining the compound's direct effect on the parasite and its potential for host cell toxicity. This is crucial for establishing a preliminary therapeutic window.
Experimental Workflow for In Vitro Analysis
Caption: High-level workflow for the in vitro evaluation of a new antileishmanial candidate.
Protocol 1: Intracellular Amastigote Susceptibility Assay
This assay is the cornerstone of in vitro screening as it evaluates the compound against the clinically relevant intracellular amastigote stage of the parasite residing within host macrophages.[17][18]
-
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774.A1, or primary peritoneal macrophages) in 96-well plates and allow them to adhere.
-
Parasite Infection: Infect the adherent macrophages with late-stage Leishmania donovani (or other relevant species) promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Application: Wash away non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound, the reference drugs (Amphotericin B, Miltefosine), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use high-content imaging with fluorescently labeled parasites for automated quantification.[19]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite burden by 50% compared to the vehicle control.
Causality Behind Choices: Using the intracellular amastigote form provides a more physiologically relevant model than the promastigote (insect stage) form, as it accounts for the compound's ability to penetrate the host cell and exert its effect on the parasite within.[17][20]
Protocol 2: Mammalian Cell Cytotoxicity Assay
Running this assay in parallel is essential to determine if the compound's activity is specific to the parasite or due to general cytotoxicity.[21][22][23]
-
Cell Seeding: Seed a relevant mammalian cell line (the same used in the amastigote assay or a standard line like Vero cells) in 96-well plates and allow them to adhere for 24 hours.
-
Compound Application: Replace the medium with fresh medium containing the same serial dilutions of this compound and controls as used in the susceptibility assay.
-
Incubation: Incubate for 72 hours under the same conditions.
-
Viability Assessment: Measure cell viability using a standard method. The MTT assay, which measures metabolic activity, is a common choice.[24] Alternatively, a Lactate Dehydrogenase (LDH) release assay can measure membrane integrity.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
Determining the Selectivity Index (SI)
The SI is a critical metric for prioritizing compounds for further development. It is the ratio of host cell toxicity to antiparasitic activity.
SI = CC50 / IC50
A higher SI value indicates greater selectivity for the parasite over the host cell, suggesting a wider therapeutic window. A compound with an SI > 10 is generally considered a promising candidate for further investigation.
Phase 2: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be validated in a relevant animal model to assess their efficacy in a complex biological system.[25][26]
Protocol 3: Murine Model of Visceral Leishmaniasis
The BALB/c mouse model is a widely accepted and well-characterized model for studying visceral leishmaniasis caused by L. donovani.[27][28][29] While this model often represents a self-healing infection, it is invaluable for evaluating the efficacy of chemotherapeutic agents.[28][30]
-
Animal Infection: Infect female BALB/c mice (6-8 weeks old) via intravenous (tail vein) injection with approximately 1 x 10^7 L. donovani promastigotes.
-
Treatment Initiation: After a set period to allow the infection to establish (e.g., 14-21 days post-infection), randomize the mice into treatment groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (at various doses, administered orally or intraperitoneally)
-
Positive Control (e.g., Miltefosine orally or liposomal Amphotericin B intravenously)
-
-
Dosing Regimen: Administer the treatment daily for 5 to 10 consecutive days. Monitor the animals daily for any signs of toxicity (weight loss, behavioral changes).
-
Efficacy Evaluation: Euthanize the mice 24-48 hours after the final dose. Aseptically remove the liver and spleen.
-
Parasite Burden Quantification:
-
Prepare tissue homogenates from a weighed portion of the liver and spleen.
-
Determine the parasite burden by counting Giemsa-stained impression smears to calculate Leishman-Donovan Units (LDU).
-
Alternatively, use quantitative PCR (qPCR) to measure parasite DNA in the tissue homogenates for a more sensitive readout.[26]
-
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups relative to the vehicle control group.
Causality Behind Choices: The BALB/c mouse model, while not perfectly replicating human disease, provides a reproducible system to assess a compound's ability to reduce parasite burden in key target organs (liver and spleen).[27][30][31] The inclusion of a positive control like Miltefosine is crucial for validating the assay and directly comparing efficacy.
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills the parasite can guide future optimization and reveal potential advantages over existing drugs.
Hypothetical MoA and Downstream Analysis
Many antileishmanial compounds exert their effect by inducing mitochondrial dysfunction and triggering apoptosis-like cell death.[32] A potential pathway for this compound could involve similar mechanisms.
Caption: A hypothetical apoptotic pathway that could be investigated for the test compound.
Key experiments to probe this pathway include:
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes like Rhodamine 123 or JC-1 to measure changes in mitochondrial polarization in treated promastigotes via flow cytometry.[32] A loss of potential is an early indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Measurement: Employ probes like H2DCFDA to quantify the production of ROS in treated parasites.[33]
-
DNA Fragmentation Analysis: Use TUNEL assays or gel electrophoresis to detect the characteristic DNA laddering associated with apoptosis.
Conclusion and Future Directions
This guide outlines a structured, multi-phase framework for the comprehensive evaluation of this compound as a potential antileishmanial agent. By systematically benchmarking its in vitro selectivity and in vivo efficacy against current gold-standard drugs, a clear, data-driven decision can be made regarding its potential for further preclinical development.
Should the compound demonstrate a high selectivity index (SI > 10) and significant parasite reduction in the murine model, subsequent steps would involve more advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation optimization, and evaluation in more advanced animal models, such as the Syrian hamster, which can better model progressive disease.[27] The urgent need for new antileishmanials necessitates a rigorous and logical approach to drug discovery, and this framework provides a robust pathway for evaluating novel candidates like this compound.[2][34]
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Efficacy of 2-Amino-n-pyridin-2-ylbenzamide Analogs in Multidrug-Resistant Cancer Cells: A Comparative Guide
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapeutic regimens. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comprehensive analysis of 2-Amino-n-pyridin-2-ylbenzamide and its analogs as promising agents to counteract MDR in cancer cells. We will delve into their mechanism of action, compare their efficacy with alternative strategies, and provide detailed experimental protocols for their evaluation.
The Landscape of Multidrug Resistance and the Promise of Pyridine Analogs
MDR is a complex phenomenon involving various mechanisms, with the overexpression of efflux pumps like P-gp being a major contributor. The quest for effective MDR reversal agents has led to the exploration of diverse chemical scaffolds. Among these, pyridine derivatives have shown significant potential.[1][2] Certain pyridine analogues have demonstrated the ability to reverse drug resistance at concentrations that are non-toxic to normal cells, making them attractive candidates for further development.[2]
A notable example is the class of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which are structurally related to this compound. One particular analog, compound 9n , has exhibited high potency in reversing adriamycin resistance in P-gp overexpressing K562/A02 cells, with an EC50 of 119.6 ± 6.9 nM. This efficacy is attributed to its ability to suppress P-gp ATPase activity and inhibit the efflux of P-gp substrates like rhodamine 123, leading to increased intracellular accumulation of chemotherapeutic drugs.
Comparative Analysis: this compound Analogs vs. Other MDR Reversal Strategies
The development of MDR modulators has progressed through several generations, each with its own set of advantages and limitations.
| Strategy | Examples | Advantages | Disadvantages |
| First-Generation P-gp Inhibitors | Verapamil, Cyclosporine A | Proof-of-concept for P-gp inhibition | Low potency, high toxicity, off-target effects |
| Second-Generation P-gp Inhibitors | Dexverapamil, PSC 833 | Improved potency and specificity over first-gen | Still faced challenges with toxicity and drug-drug interactions |
| Third-Generation P-gp Inhibitors | Tariquidar, Zosuquidar | High potency and specificity | Limited clinical success due to complex trial designs and patient heterogeneity |
| This compound Analogs | Compound 9n | High potency, low cytotoxicity, ability to overcome P-gp mediated resistance | Limited clinical data, more research needed on a wider range of analogs |
| Other Novel Approaches | Tyrosine kinase inhibitors, natural products (e.g., flavonoids), nanotechnology-based delivery systems | Diverse mechanisms of action, potential for synergistic effects | Often in early stages of development, require extensive validation |
Key takeaway: this compound analogs, as exemplified by potent P-gp inhibitors like compound 9n , represent a promising advancement over earlier generations of MDR modulators due to their high potency and lower toxicity profile. However, like other novel strategies, they require further investigation to establish their clinical utility.
Mechanism of Action: Reversing P-gp-Mediated Drug Efflux
The primary mechanism by which these pyridine analogs overcome MDR is through the direct inhibition of P-glycoprotein.
Caption: Mechanism of MDR reversal by this compound analogs.
As depicted, in MDR cancer cells, P-gp utilizes the energy from ATP hydrolysis to pump chemotherapeutic drugs out of the cell. The this compound analogs act as inhibitors of P-gp, likely by binding to the transporter and preventing either substrate binding or the conformational changes necessary for drug efflux. This inhibition leads to an accumulation of the chemotherapeutic agent within the cancer cell, restoring its cytotoxic effects and ultimately inducing apoptosis. Studies have shown that effective analogs can suppress P-gp's ATPase activity, which is essential for its pump function.[3][4]
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of this compound analogs in overcoming MDR, a series of well-established in vitro assays are employed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the analogs alone and in combination with a chemotherapeutic drug on both drug-sensitive and drug-resistant cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed drug-sensitive (e.g., K562) and drug-resistant (e.g., K562/A02) cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound analog, the chemotherapeutic drug (e.g., doxorubicin), or a combination of both. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic drug alone by the IC50 in the presence of the analog.
Caption: Workflow for the MTT cell viability assay.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay directly measures the ability of the analogs to inhibit the efflux function of P-gp.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells (e.g., K562/A02) and resuspend them in serum-free medium.
-
Pre-incubation: Incubate the cells with various concentrations of the this compound analog or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
Caption: Workflow for the Rhodamine 123 efflux assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in MDR cancer cells following treatment with the analog and chemotherapeutic agent.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat MDR cells with the analog, chemotherapeutic drug, or their combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
This compound analogs have emerged as a promising class of compounds for combating multidrug resistance in cancer. Their potent P-gp inhibitory activity, coupled with favorable safety profiles in preclinical studies, warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and reduced off-target effects.
-
In Vivo Efficacy: To validate the in vitro findings in animal models of multidrug-resistant cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Combination Therapies: To explore synergistic effects with a broader range of chemotherapeutic agents and other targeted therapies.
The continued development of these and other novel MDR modulators holds the key to improving the outcomes for cancer patients who have developed resistance to conventional therapies.
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
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cell lines ic50: Topics by Science.gov. Science.gov. [Link]
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Aminopyridine analogs selectively target metastatic pancreatic cancer. PMC. [Link]
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Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. [Link]
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Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed. [Link]
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4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. PubMed. [Link]
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Marketed anticancer drugs with pyridine. | Download Scientific Diagram. ResearchGate. [Link]
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aminopyridine inhibits cell proliferation and affects anti-tumor activ. Taylor & Francis eBooks. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. PMC. [Link]
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Structure-activity Relationships of P-glycoprotein Interacting Drugs: Kinetic Characterization of Their Effects on ATPase Activity. PubMed. [Link]
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N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
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Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram. ResearchGate. [Link]
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P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PMC. [Link]
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N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-n-pyridin-2-ylbenzamide
Introduction: As a novel compound in discovery and development pipelines, 2-Amino-n-pyridin-2-ylbenzamide presents unique handling and disposal challenges. While specific comprehensive toxicological data for this exact molecule may be limited, its chemical structure—comprising a 2-aminopyridine moiety and a benzamide backbone—provides a clear and scientifically sound basis for establishing a robust safety and disposal protocol. This guide synthesizes established safety principles for its constituent chemical classes to provide a trustworthy, step-by-step procedure for its responsible management and disposal in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining regulatory compliance.
Part 1: Hazard Assessment and Characterization
The cornerstone of any disposal protocol is a thorough understanding of the chemical's hazards. For this compound, we must infer its hazard profile from its parent structures: 2-aminopyridine and benzamide. This approach is a standard and necessary practice in chemical safety for managing novel compounds.
-
2-Aminopyridine Moiety: The 2-aminopyridine component is classified as acutely toxic if swallowed or in contact with skin, and it is a known skin and eye irritant.[1][2][3][4] Inhalation may also cause respiratory irritation.[2][3] Fatal intoxication has been reported from skin absorption alone, highlighting the critical need for appropriate personal protective equipment.[4]
-
Benzamide Moiety: The benzamide structure is classified as harmful if swallowed and is suspected of causing genetic defects.[5][6]
Hazard Summary Table
This table summarizes the GHS hazard classifications for the parent compounds, which should be assumed for this compound until specific data is available.
| Hazard Classification | 2-Aminopyridine | Benzamide | Inferred for this compound |
| Acute Toxicity, Oral | Category 3 (Toxic)[2][3] | Category 4 (Harmful)[5][6] | Presumed Toxic/Harmful |
| Acute Toxicity, Dermal | Category 3 (Toxic)[2] | Not Classified | Presumed Toxic |
| Skin Irritation | Category 2 (Irritant)[2][3] | Not Classified | Presumed Irritant |
| Eye Irritation | Category 2 (Irritant)[2][3] | Not Classified | Presumed Irritant |
| Germ Cell Mutagenicity | Not Classified | Category 2 (Suspected)[5][6] | Presumed Potential Mutagen |
| Respiratory Irritation | Category 3 (Irritant)[2][3] | Not Classified | Presumed Irritant |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the high acute toxicity associated with the 2-aminopyridine moiety, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of them properly after handling.
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[2]
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a high risk of splash, consider additional protective clothing.[2]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If dusts are generated and a fume hood is not available, a NIOSH-approved respirator is required.[7]
Part 3: Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
Step-by-Step Collection Procedure:
-
Hazardous Waste Determination: The primary guiding principle is to treat this compound and any materials contaminated with it as hazardous waste.[10] This determination is the first and most crucial step in complying with EPA regulations.[11]
-
Select Appropriate Waste Containers:
-
Solid Waste: For solid this compound, contaminated PPE (gloves, wipes), and absorbent materials from spills, use a designated, sealable, and clearly labeled solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a compatible, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture (e.g., solvents).[10] Follow your institution's specific labeling requirements as mandated by your Chemical Hygiene Plan (CHP).[12][13]
-
Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly:
-
Container Management: Keep waste containers securely closed except when adding waste.[6]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. All hazardous waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[9][15]
Disposal Workflow Diagram
Caption: Workflow for proper segregation and disposal of this compound waste.
Part 4: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: For minor spills (that you are trained and equipped to handle), proceed with cleanup. For major spills, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8][10] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.[9]
Spill Response Flowchart
Caption: Decision and action flowchart for responding to a chemical spill.
References
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS , Loba Chemie. Available at: [Link]
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2-amino pyridine - SAFETY DATA SHEET , Biochem Chemopharma. Available at: [Link]
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Occupational exposure to hazardous chemicals in laboratories , Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazardous Waste , U.S. Environmental Protection Agency (EPA). Available at: [Link]
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BENZAMIDE FOR SYNTHESIS MSDS , Loba Chemie. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine , Post Apple Scientific. Available at: [Link]
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Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste , U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for Hazardous Waste Disposal , AEG Environmental. Available at: [Link]
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MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE , Alkali Metals Limited. Available at: [Link]
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Personal protective equipment for handling 2-Amino-n-pyridin-2-ylbenzamide
Comprehensive Safety & Handling Guide for 2-Amino-n-pyridin-2-ylbenzamide
This guide provides essential, immediate safety and logistical information for the handling of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety is an integral part of your experimental design. The protocols herein are synthesized from available safety data on the compound and its structural analogs, providing a robust and cautious approach to its handling.
Hazard Analysis: A Proactive Approach to Safety
The most pertinent safety information comes from a Safety Data Sheet for a closely related compound, which classifies it as highly hazardous.[1] The primary hazards are summarized below:
-
Acute Toxicity: The compound is classified as Toxic if swallowed or in contact with skin .[1] This is strongly supported by data on 2-aminopyridine, which is known to be toxic by ingestion and dermal contact and can be readily absorbed through the skin.[2][3][4] Fatalities have been reported from dermal exposure to 2-aminopyridine.[5]
-
Corrosivity: It is listed as causing severe skin burns and eye damage .[1] This necessitates the use of robust personal protective equipment to prevent any contact.
-
Environmental Hazard: The compound is considered harmful to aquatic life with long-lasting effects .[1]
Based on this synthesized data, this compound must be handled with the highest degree of caution, treating it as a substance with high acute toxicity and corrosive properties.
GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][4] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, and inhalation. Standard laboratory attire is insufficient.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Full-Face Shield | Chemical splash goggles are required at all times.[6] A full-face shield must be worn over the goggles when handling the solid material or solutions to protect against splashes and fine dust. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or butyl rubber gloves. Inspect for integrity before each use. Practice proper glove removal to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4][6] |
| Body Protection | Chemical-Resistant Lab Coat or Suit | A long-sleeved, chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a high risk of splashing, a full chemical-protective suit should be considered.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation.[2] If dust generation is unavoidable or work outside a fume hood is absolutely necessary, a NIOSH-approved respirator with an appropriate particulate filter is required. |
PPE Workflow Diagram
This diagram outlines the mandatory sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Benchtop to Disposal
Safe handling is a systematic process. Adherence to this workflow is critical for minimizing exposure risk for yourself and your colleagues.
Step-by-Step Handling Protocol
-
Preparation & Pre-Handling:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[2]
-
Ensure an emergency eyewash station and safety shower are immediately accessible and tested.[8]
-
Prepare all necessary equipment and reagents before introducing the compound to the work area.
-
Verify that you have the correct, labeled hazardous waste containers ready.[9]
-
-
Handling the Compound:
-
Work with the smallest quantity of material necessary for the experiment.
-
Avoid any actions that could generate dust, such as crushing or vigorous scraping.
-
When weighing, do so within the fume hood or on a balance with appropriate draft shielding.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling & Decontamination:
Emergency & Spill Management
Immediate and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1] |
Spill Cleanup Protocol
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.[9]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.[2][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including the pure compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[10]
-
Containerization: Use only designated, compatible, and sealable containers for hazardous waste.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Final Disposal: Arrange for waste pickup and disposal through your institution's certified hazardous waste management program.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Disposal Workflow Diagram
Caption: Hazardous Waste Disposal Workflow.
By integrating these safety protocols into every stage of your work with this compound, you ensure a foundation of safety, scientific integrity, and professional responsibility.
References
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safety data sheet sds/msds 2-amino pyridine . Biochem Chemopharma. [Link]
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. . (2016). Loba Chemie. [Link]
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2-Aminopyridine . Wikipedia. [Link]
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BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS . (2016). Loba Chemie. [Link]
-
Aminopyridines . U.S. Environmental Protection Agency (EPA). [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . MDPI. [Link]
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BENZAMIDE (FOR SYNTHESIS) . Suvchem Laboratory Chemicals. [Link]
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CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE . Alkali Metals Limited. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
